L1-Peg2-tate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C103H117N19O24S3 |
|---|---|
Molecular Weight |
2101.3 g/mol |
IUPAC Name |
6-[[(5R,6S)-9-[[4-[2-[2-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylcarbamothioylamino]phenyl]methoxy]-7-[[6-(6-carboxy-2-pyridinyl)-2-pyridinyl]methyl]-1,5-bis(methoxycarbonyl)-6,8-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C103H117N19O24S3/c1-59(123)84-94(133)118-82(93(132)120-85(60(2)124)97(138)139)56-149-148-55-81(92(131)115-79(48-62-34-38-68(125)39-35-62)90(129)116-80(49-64-50-108-70-24-9-8-23-69(64)70)91(130)114-75(88(127)119-84)27-10-13-40-104)117-89(128)78(47-61-19-6-5-7-20-61)113-83(126)54-145-46-45-144-44-43-107-101(147)111-65-36-32-63(33-37-65)53-146-98-102(99(140)142-3)57-121(51-66-21-17-30-76(110-66)95(134)135)58-103(98,100(141)143-4)87(74-26-12-15-42-106-74)122(86(102)73-25-11-14-41-105-73)52-67-22-16-28-71(109-67)72-29-18-31-77(112-72)96(136)137/h5-9,11-12,14-26,28-39,41-42,50,59-60,75,78-82,84-87,98,108,123-125H,10,13,27,40,43-49,51-58,104H2,1-4H3,(H,113,126)(H,114,130)(H,115,131)(H,116,129)(H,117,128)(H,118,133)(H,119,127)(H,120,132)(H,134,135)(H,136,137)(H,138,139)(H2,107,111,147)/t59?,60?,75-,78+,79-,80+,81-,82-,84-,85-,86+,87?,98?,102+,103?/m0/s1 |
InChI Key |
MQXSYXKRBOACPG-HURRRYOOSA-N |
Isomeric SMILES |
CC([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)COCCOCCNC(=S)NC6=CC=C(C=C6)COC7[C@]8(CN(CC7(C(N([C@@H]8C9=CC=CC=N9)CC1=NC(=CC=C1)C1=NC(=CC=C1)C(=O)O)C1=CC=CC=N1)C(=O)OC)CC1=NC(=CC=C1)C(=O)O)C(=O)OC)C(=O)N[C@@H](C(C)O)C(=O)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)COCCOCCNC(=S)NC6=CC=C(C=C6)COC7C8(CN(CC7(C(N(C8C9=CC=CC=N9)CC1=NC(=CC=C1)C1=NC(=CC=C1)C(=O)O)C1=CC=CC=N1)C(=O)OC)CC1=NC(=CC=C1)C(=O)O)C(=O)OC)C(=O)NC(C(C)O)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to L1-Peg2-tate and its Core Technology
Introduction
The compound "L1-Peg2-tate" represents a conceptual advancement in the field of peptide receptor radionuclide therapy (PRRT), building upon the well-established DOTA-TATE platform. While "this compound" is not a standardized nomenclature found in current literature, this guide will provide a comprehensive technical overview of its likely composition and function based on analogous developments in radiopharmaceuticals. It is hypothesized that "this compound" refers to a derivative of DOTA-TATE featuring a two-unit polyethylene glycol (PEG2) linker and an additional functional moiety, "L1," for enhanced therapeutic or imaging properties.
This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the core DOTA-TATE technology, the roles of PEGylation and other modifications, and the experimental protocols necessary for the evaluation of such novel compounds.
Core Technology: DOTA-TATE
DOTA-TATE is a cornerstone of theranostics for neuroendocrine tumors (NETs).[1][2] Its structure consists of two key components:
-
DOTA (tetraxetan): A macrocyclic chelator that firmly binds to a radionuclide, such as Lutetium-177 (¹⁷⁷Lu) for therapy or Gallium-68 (⁶⁸Ga) for positron emission tomography (PET) imaging.[1]
-
TATE (tyrosine³-octreotate): A synthetic analog of the hormone somatostatin.[1]
The octreotate component has a high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed on the surface of many neuroendocrine tumor cells.[3] This specificity allows for the targeted delivery of radiation to the tumor site, minimizing damage to healthy tissues.
Mechanism of Action
The therapeutic and diagnostic efficacy of DOTA-TATE is rooted in its targeted mechanism:
-
Binding: Following intravenous administration, the DOTA-TATE conjugate circulates in the bloodstream and binds with high affinity to SSTR2 on NET cells.
-
Internalization: The entire receptor-ligand complex is then internalized into the tumor cell via endocytosis.
-
Radionuclide Decay: Once inside the cell, the chelated radionuclide decays. In the case of ¹⁷⁷Lu-DOTA-TATE, the emission of beta particles induces DNA double-strand breaks and generates reactive oxygen species, ultimately leading to apoptosis of the tumor cell.
The Role of Modifications: "Peg2" and "L1"
The "Peg2" and "L1" components of the hypothesized "this compound" represent strategic modifications to the core DOTA-TATE structure, aimed at improving its pharmacokinetic and pharmacodynamic properties.
PEGylation ("Peg2")
The inclusion of a two-unit polyethylene glycol (PEG2) linker serves multiple purposes in drug design:
-
Increased Hydrophilicity: PEG linkers increase the solubility of the compound in aqueous media, which can improve its behavior in the bloodstream.
-
Improved Pharmacokinetics: PEGylation can extend the plasma half-life of the drug by increasing its hydrodynamic volume, thereby reducing renal clearance. This prolonged circulation time can lead to higher tumor accumulation.
-
Reduced Immunogenicity: The PEG chain can shield the peptide from recognition by the immune system.
The "L1" Moiety
The "L1" component is likely a functional group designed to impart additional advantageous properties. Based on current trends in radiopharmaceutical development, "L1" could represent one of the following:
-
Albumin-Binding Moiety: An entity like Evans blue (EB) or a modified fatty acid that reversibly binds to serum albumin. This strategy dramatically increases the circulation half-life of the radiopharmaceutical, leading to enhanced tumor uptake and retention. For example, ¹⁷⁷Lu-DOTA-EB-TATE has demonstrated a much higher tumor dose compared to ¹⁷⁷Lu-DOTATATE.
-
Alternative Targeting Ligand: A second targeting molecule that recognizes another tumor-specific antigen. This dual-targeting approach could increase tumor specificity and uptake, especially in heterogeneous tumor environments.
-
Pharmacokinetic Modifier: A group designed to fine-tune the biodistribution of the compound, for instance, by altering its charge to reduce kidney uptake.
Quantitative Data on Modified DOTA-TATE Analogs
The following tables summarize preclinical and clinical data for various modified DOTA-TATE compounds, providing a basis for predicting the potential performance of a molecule like "this compound."
| Compound | Modification | Key Findings | Reference |
| ¹⁷⁷Lu-LNC1010 | Polyethylene glycol chain | Enhanced uptake and prolonged retention in AR42J tumor xenografts compared to ¹⁷⁷Lu-EB-TATE. | |
| ¹⁷⁷Lu-DOTA-EB-TATE | Evans blue (albumin binder) | Demonstrated much higher tumor dose compared with ¹⁷⁷Lu-DOTATATE in preclinical and first-in-human dosimetry studies. | |
| ¹⁸F-SiFAlin-TATE | Silicon-fluoride-acceptor | Showed significantly higher tumor uptake in liver, lymph node, and bone metastases compared to ⁶⁸Ga-DOTA-TOC. | |
| ¹⁷⁷Lu-DOTA-Peptide 2 | SSTR Antagonist | Higher tumor uptake (10.89% ID/g) compared to the agonist ¹⁷⁷Lu-DOTA-TATE (6.28% ID/g) in a preclinical model. |
Experimental Protocols
The development and validation of a novel radiopharmaceutical such as "this compound" involves a series of standardized in vitro and in vivo experiments.
Radiosynthesis and Quality Control
-
Radiolabeling: The "this compound" precursor is incubated with the chosen radionuclide (e.g., ¹⁷⁷LuCl₃) in a suitable buffer (e.g., ammonium acetate) at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 30 minutes).
-
Quality Control: The radiochemical purity (RCP) is determined using radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC). An RCP of >95% is typically required for further experiments.
In Vitro Assays
-
Stability Studies: The radiolabeled compound is incubated in human plasma at 37°C for various time points (e.g., 1, 4, 24 hours) to assess its stability. The RCP is measured at each time point.
-
Cell Binding and Internalization:
-
SSTR2-expressing cells (e.g., AR42J or HT-29) are seeded in multi-well plates.
-
Cells are incubated with the radiolabeled compound at 37°C for different durations.
-
To determine surface-bound versus internalized radioactivity, one set of cells is treated with an acid buffer (e.g., glycine buffer, pH 2.8) to strip surface-bound radioligand.
-
The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured using a gamma counter.
-
-
Binding Affinity (Kd): Saturation binding assays are performed by incubating SSTR2-expressing cells with increasing concentrations of the radiolabeled compound. The dissociation constant (Kd) is calculated from the resulting binding curve.
In Vivo Studies (Animal Models)
-
Biodistribution:
-
Tumor-bearing mice (e.g., with AR42J xenografts) are injected intravenously with the radiolabeled compound.
-
At various time points post-injection (e.g., 2, 24, 48, 72 hours), animals are euthanized, and organs of interest (blood, tumor, kidneys, liver, spleen, etc.) are collected and weighed.
-
The radioactivity in each organ is measured, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
SPECT/CT or PET/CT Imaging:
-
Tumor-bearing animals are imaged at different time points post-injection to visualize the tumor uptake and biodistribution of the radiopharmaceutical.
-
-
Therapy Studies:
-
Tumor-bearing mice are treated with a therapeutic dose of the radiolabeled compound.
-
Tumor growth is monitored over time and compared to a control group. Animal survival is also a key endpoint.
-
Visualizations
Signaling Pathway of ¹⁷⁷Lu-DOTA-TATE
Caption: Mechanism of action of ¹⁷⁷Lu-DOTA-TATE.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for a novel radiopharmaceutical.
References
An In-depth Technical Guide to the Synthesis and Characterization of Chelator-PEG-TATE Conjugates
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a detailed synthesis protocol for a representative Chelator-PEG-TATE conjugate. The specific chelator termed "L1" in the user request is not a publicly documented standard chemical entity. Therefore, for the purpose of this guide, the widely used and clinically relevant bifunctional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) will be used as a representative example. The principles and methodologies described herein are broadly applicable to the synthesis of similar peptide conjugates with other bifunctional chelators.
Executive Summary
This technical guide outlines a comprehensive protocol for the solid-phase synthesis of DOTA-PEG2-TATE, a somatostatin analog designed for applications in nuclear medicine, such as peptide receptor radionuclide therapy (PRRT) and positron emission tomography (PET) imaging. The synthesis involves a multi-step process beginning with the solid-phase assembly of the octreotate (TATE) peptide, followed by the introduction of a di-ethylene glycol (PEG2) linker, and culminating in the conjugation of the DOTA chelator. This document provides detailed experimental procedures, quantitative data on synthesis outcomes and receptor affinity, and visualizations of the synthetic workflow and the relevant biological signaling pathway.
Core Synthesis Protocol: DOTA-PEG2-TATE
The synthesis of DOTA-PEG2-TATE is performed using a standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology. The entire process is conducted on a solid support resin, which simplifies purification at each step.
Materials and Reagents
-
Fmoc-Thr(tBu)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH
-
Fmoc-NH-PEG2-COOH
-
DOTA-tris(tBu)ester
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cyclization agent: Iodine (I2) in DMF
-
Quenching solution: Ascorbic acid solution
-
Diethyl ether (cold)
-
Acetonitrile (ACN) for HPLC
-
Water (deionized, HPLC grade)
Experimental Workflow
The synthesis of DOTA-PEG2-TATE can be broken down into four main stages:
-
Solid-Phase Peptide Synthesis of Octreotate (TATE)
-
On-Resin PEGylation
-
On-Resin DOTA Conjugation
-
On-Resin Cyclization, Cleavage, and Purification
Detailed Methodologies
-
Resin Preparation: Start with Fmoc-Thr(tBu)-Wang resin. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 15 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. Monitor the coupling reaction with a Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the octreotate sequence: Cys(Trt), Thr(tBu), Lys(Boc), D-Trp(Boc), Phe, Cys(Trt), and D-Phe.
-
Fmoc Deprotection: After coupling the final amino acid (D-Phe), perform an Fmoc deprotection as described above to expose the N-terminal amine.
-
PEG2 Linker Coupling: Couple Fmoc-NH-PEG2-COOH using the same activation and coupling procedure as for the amino acids.
-
Fmoc Deprotection: Deprotect the N-terminus of the PEG linker to expose the terminal amine group.
-
DOTA Coupling: Couple DOTA-tris(tBu)ester (3 eq.) using HBTU/DIPEA activation. This coupling step may require a longer reaction time (up to 12 hours) to ensure completion.
-
On-Resin Cyclization: Treat the resin-bound peptide with a solution of iodine (I2) in DMF to facilitate the formation of the disulfide bond between the two cysteine residues.[1]
-
Quenching: Quench the excess iodine with an ascorbic acid solution.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove all acid-labile protecting groups (tBu, Boc, Trt).
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final DOTA-PEG2-TATE product as a white powder.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and characterization of DOTA-TATE and its PEGylated analogs. The data is compiled from published literature and serves as a benchmark for the expected outcomes of the synthesis protocol described above.
Table 1: Synthesis Yield and Purity
| Compound | Synthesis Method | Total Synthesis Time (approx.) | Overall Yield | Purity (post-HPLC) | Reference |
| DOTA-TATE | Mechanical Agitation SPPS | 540 min | ~23% | >95% | [2] |
| DOTA-TATE | Ultrasonic-Assisted SPPS | 70 min | ~29% | >95% | [2] |
| DOTA-PEG4-TATE | Ultrasonic-Assisted SPPS | 105 min | ~29% | >95% | [2] |
| DOTA-A9 | Manual SPPS | Not Specified | ~15% | >98% | [3] |
| DOTA-PEG4-A9 | Manual SPPS | Not Specified | ~15% | >98% |
Table 2: Receptor Binding Affinity
| Compound | Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| natGa-DOTA-TATE | AR42J | [¹²⁵I-Tyr¹¹]-SST-14 | 0.20 ± 0.18 | Not Reported | |
| DOTA-TATE | AR42J | [¹²⁵I-Tyr¹¹]-SST-14 | 0.64 ± 0.22 | Not Reported | |
| [¹⁷⁷Lu]Lu-DOTA-TATE | HEK-SST₂ | - | - | 0.08 ± 0.02 (KD) | |
| La³⁺-DOTA-TATE | HEK293/SSTR2 | Eu³⁺-DOTA-TATE | Not Reported | 19.00 ± 9.2 | |
| DTPA-[Nle²⁸,³¹]-CCK(26-33) | CCK-B Receptor | Not Specified | 1.5 | Not Reported |
Mechanism of Action: Somatostatin Receptor Signaling
DOTA-PEG2-TATE, like other octreotate analogs, exerts its biological effect by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. These receptors are often overexpressed on the surface of neuroendocrine tumors. Upon binding of the TATE moiety to the SSTR (predominantly SSTR2), a conformational change in the receptor activates intracellular signaling pathways.
The primary signaling cascade involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has several downstream effects, including the inhibition of hormone secretion and cell proliferation. Additionally, SSTR activation can modulate ion channel activity and stimulate phosphotyrosine phosphatases and the mitogen-activated protein kinase (MAPK) pathway. When chelated with a radionuclide, the targeted delivery of radiation to SSTR-expressing cells leads to cytotoxicity and tumor cell death.
Key Experimental Protocols
Kaiser Test for Monitoring Coupling Reactions
The Kaiser test is a qualitative colorimetric assay used to detect the presence of primary amines on the resin. A positive result (blue color) indicates incomplete coupling, while a negative result (yellow/colorless) indicates that the coupling reaction is complete.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of the resin (a few beads) and wash with ethanol.
-
Add 2-3 drops of each reagent (A, B, and C) to the resin sample.
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads.
Competitive Binding Assay for Receptor Affinity
This assay determines the binding affinity (IC50 or Ki) of the synthesized compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
SSTR2-expressing cells (e.g., AR42J or HEK293-SSTR2).
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-SST-14).
-
Synthesized DOTA-PEG2-TATE (unlabeled competitor).
-
Binding buffer.
-
Multi-well plates.
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed the SSTR2-expressing cells in multi-well plates and grow to a suitable confluence.
-
Assay Setup: To each well, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled DOTA-PEG2-TATE.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.
-
Washing: Wash the cells with cold binding buffer to remove unbound ligands.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Conclusion
This technical guide provides a robust and detailed framework for the synthesis and evaluation of DOTA-PEG2-TATE. The methodologies described are based on established principles of solid-phase peptide synthesis and bioconjugation chemistry. The provided quantitative data and experimental protocols offer valuable benchmarks for researchers in the field of radiopharmaceutical development. While DOTA has been used as a representative chelator, the workflow can be adapted for the conjugation of other bifunctional chelators, enabling the development of a wide range of targeted radiopharmaceuticals.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Ultrasonic-Assisted Solid-Phase Peptide Synthesis of DOTA-TATE and DOTA- linker-TATE Derivatives as a Simple and Low-Cost Method for the Facile Synthesis of Chelator-Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of L1-Peg2-tate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of L1-Peg2-tate, a novel heterobifunctional molecule designed for targeted protein degradation. This guide details the core mechanism, associated signaling pathways, quantitative data from key experiments, and the methodologies used to elucidate its function.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC) engineered to selectively induce the degradation of a target protein of interest. It is composed of three key moieties: a target-binding ligand (L1), a flexible polyethylene glycol linker (Peg2), and an E3 ubiquitin ligase-recruiting element derived from octreotate (-tate). By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), this compound offers a powerful modality for reducing the levels of disease-driving proteins that have been historically difficult to target with conventional inhibitors.
Core Mechanism of Action: Targeted Protein Degradation
The primary mechanism of action of this compound is the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The key steps are as follows:
-
Ternary Complex Formation: this compound simultaneously binds to the target protein via its L1 ligand and to an E3 ubiquitin ligase via its -tate moiety. This brings the target protein into close proximity with the E3 ligase, forming a transient ternary complex.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and shuttled to the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. This compound is then released and can engage another target protein molecule, acting catalytically.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the catalytic cycle of this compound-mediated protein degradation.
Caption: Catalytic cycle of this compound-mediated targeted protein degradation.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to characterize the activity of this compound.
Caption: A generalized experimental workflow for the characterization of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from biochemical and cellular assays characterizing this compound.
Table 1: Biochemical Characterization of this compound
| Parameter | Value | Method |
| Binding Affinity (Kd) to Target Protein | 150 nM | Surface Plasmon Resonance (SPR) |
| Binding Affinity (Kd) to E3 Ligase | 850 nM | Isothermal Titration Calorimetry (ITC) |
| Ternary Complex Cooperativity (α) | 5.2 | Time-Resolved FRET (TR-FRET) |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line |
| DC50 (Degradation Concentration 50%) | 50 nM | HEK293 |
| Dmax (Maximum Degradation) | >95% | HEK293 |
| Time to Dmax | 6 hours | HEK293 |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to the purified target protein.
-
Instrumentation: Biacore T200 (Cytiva)
-
Methodology:
-
Recombinant purified target protein is immobilized on a CM5 sensor chip via amine coupling.
-
A reference flow cell is prepared with no protein immobilization to account for non-specific binding.
-
This compound is prepared in a series of concentrations (e.g., 0.1 nM to 1 µM) in HBS-EP+ buffer.
-
Each concentration of this compound is injected over the sensor and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with buffer flow.
-
The sensor surface is regenerated between cycles using a low pH glycine solution.
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference cell signal.
-
The steady-state binding responses are plotted against the concentration of this compound, and the data are fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd).
-
Western Blot for Protein Degradation
-
Objective: To quantify the degradation of the target protein in cells treated with this compound.
-
Methodology:
-
Cells (e.g., HEK293) are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of total protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager.
-
Band intensities are quantified using image analysis software (e.g., ImageJ). The level of the target protein is normalized to the loading control and expressed as a percentage of the vehicle-treated control.
-
The resulting data are plotted in a dose-response curve to determine the DC50 and Dmax values.
-
Unraveling the Pharmacokinetics of PEGylated Somatostatin Analogues: A Technical Guide on L1-Peg2-tate Derivatives
Disclaimer: The term "L1-Peg2-tate" does not correspond to a standardized or widely published molecular entity. This technical guide, therefore, addresses the pharmacokinetics of PEGylated DOTA-tate derivatives, which is the likely class of compounds to which "this compound" belongs. The "Peg2" component is inferred to be a polyethylene glycol linker with two repeating units, a common modification in radiopharmaceutical development to enhance pharmacokinetic properties. The "L1" component is assumed to be an additional linker, the specific nature of which is not defined in publicly available literature. The data and protocols presented herein are based on studies of similar DOTA-tate analogues and are intended to provide a representative understanding for researchers, scientists, and drug development professionals.
Introduction
Peptide Receptor Radionuclide Therapy (PRRT) has emerged as a cornerstone in the management of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2] DOTA-tate, a synthetic analogue of somatostatin chelated with a radionuclide such as Lutetium-177 or Gallium-68, is a pivotal agent in this therapeutic paradigm.[1][2] However, the clinical efficacy of DOTA-tate can be limited by its rapid renal clearance and suboptimal tumor retention. To address these limitations, modifications to the DOTA-tate molecule, such as the incorporation of polyethylene glycol (PEG) linkers, have been explored. PEGylation, the covalent attachment of PEG chains, is a well-established strategy to improve the pharmacokinetic profile of therapeutic peptides by increasing their hydrodynamic radius, enhancing solubility, and reducing immunogenicity.[3] This guide provides an in-depth overview of the pharmacokinetics of PEGylated DOTA-tate derivatives, with a focus on the anticipated properties of a molecule conceptually defined as this compound.
Mechanism of Action and Signaling Pathway
DOTA-tate and its derivatives exert their therapeutic and diagnostic effects by targeting SSTRs, particularly subtype 2 (SSTR2), which is highly expressed on the surface of NET cells. Upon intravenous administration, the radiolabeled peptide circulates in the bloodstream and binds with high affinity to SSTR2 on tumor cells. This binding initiates receptor-mediated endocytosis, leading to the internalization of the radiopharmaceutical. The trapped radionuclide then delivers a cytotoxic dose of radiation directly to the tumor cells, inducing DNA damage and subsequent cell death.
The signaling pathway initiated by the binding of somatostatin analogues like DOTA-tate to SSTR2 is multifaceted. SSTRs are G-protein coupled receptors, and their activation can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion, cell proliferation, and apoptosis.
References
An In-depth Technical Guide to the Radiolabeling of Somatostatin Receptor-Targeting Peptides with Gallium-68
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific peptide "L1-Peg2-tate" is not found in the reviewed scientific literature. This guide is therefore based on the well-established principles and protocols for the Gallium-68 radiolabeling of closely related DOTA-conjugated somatostatin analogues, such as DOTA-TATE. The "tate" suffix indicates a derivative of octreotate, which targets the somatostatin receptor subtype 2 (SSTR2). "Peg2" likely refers to a di-polyethylene glycol linker, and "L1" to a specific modification or ligand. The methodologies described herein are standard for this class of radiopharmaceuticals.
Introduction
Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for Positron Emission Tomography (PET) imaging, largely due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators, short half-life (68 minutes), and favorable decay characteristics (89% β+ decay).[1][2] The radiolabeling of peptides, particularly somatostatin analogues like DOTA-TATE, with ⁶⁸Ga has become a cornerstone of neuroendocrine tumor (NET) imaging.[3][4] These radiopharmaceuticals consist of three key components: a targeting biomolecule (e.g., octreotate), a bifunctional chelator (e.g., DOTA), and the positron-emitting radionuclide (⁶⁸Ga).
This guide provides a comprehensive technical overview of the core methodologies for the synthesis and evaluation of ⁶⁸Ga-labeled somatostatin analogues, using DOTA-TATE as the archetypal example. It covers the radiolabeling chemistry, experimental protocols, quality control, and the underlying biological pathways.
The Radiopharmaceutical: A Logical Breakdown
The design of a ⁶⁸Ga-labeled peptide involves the covalent linkage of a chelator to a targeting peptide. The chelator, typically a macrocyclic compound like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), securely coordinates the Gallium-68 cation.[5]
Caption: Logical components of a ⁶⁸Ga-labeled peptide.
Experimental Protocols
The synthesis of ⁶⁸Ga-labeled peptides involves several critical steps, from obtaining the radionuclide to final quality control. Both manual and automated synthesis modules are commonly used.
Gallium-68 Elution and Pre-concentration
Gallium-68 is obtained by eluting a ⁶⁸Ge/⁶⁸Ga generator, typically using dilute hydrochloric acid (e.g., 0.1 N to 0.6 M HCl). The resulting eluate often requires a concentration and purification step to remove metallic impurities and ⁶⁸Ge breakthrough, which can interfere with the labeling reaction. A common method involves trapping the ⁶⁸Ga³⁺ on a cation-exchange cartridge, followed by elution in a small volume. An alternative, widely used method employs acidified sodium chloride solution for elution.
Protocol: Cationic Exchange Purification
-
Condition a strong cation-exchange (SCX) cartridge.
-
Load the ⁶⁸GaCl₃ eluate from the generator onto the cartridge. ⁶⁸Ga³⁺ is retained.
-
Wash the cartridge with sterile water to remove impurities.
-
Elute the purified ⁶⁸Ga³⁺ from the cartridge using a small volume (e.g., 0.5 mL) of a 5 M NaCl / 5.5 N HCl solution directly into the reaction vial containing the peptide precursor and buffer.
Radiolabeling Reaction
The incorporation of ⁶⁸Ga³⁺ into the DOTA chelator is highly dependent on pH, temperature, precursor amount, and reaction time.
Protocol: ⁶⁸Ga-DOTA-TATE Synthesis
-
Prepare a reaction vial containing the DOTA-TATE precursor (typically 10-50 µg) dissolved in a suitable buffer (e.g., sodium acetate or HEPES) to maintain a pH between 3.5 and 4.5.
-
Add the purified ⁶⁸Ga³⁺ eluate to the reaction vial.
-
Heat the reaction mixture at 95-100°C for 5-15 minutes. For chelators with faster kinetics like NOTA or TRAP, labeling can often be achieved at room temperature.
-
After incubation, cool the reaction vial to room temperature.
Final Purification and Formulation
A final solid-phase extraction (SPE) step is typically performed to remove any unchelated ⁶⁸Ga and hydrophilic impurities.
Protocol: C18 Cartridge Purification
-
Condition a C18 SPE cartridge (e.g., Sep-Pak C18) with ethanol followed by sterile water.
-
Load the cooled reaction mixture onto the cartridge. The ⁶⁸Ga-DOTA-TATE is retained.
-
Wash the cartridge with sterile water to remove any unbound ⁶⁸Ga.
-
Elute the final product from the cartridge with a small volume of 50% ethanol.
-
Formulate the final product by diluting with sterile saline or a phosphate-buffered saline solution to render it isotonic and physiologically compatible for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
Caption: General experimental workflow for ⁶⁸Ga radiolabeling.
Quality Control
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical. Key QC tests are summarized below.
| Parameter | Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | |
| pH | pH-strips or meter | 4.0 - 8.0 | |
| Radionuclidic Identity | Gamma Spectrometry | Principal photon at 511 keV | |
| Radionuclidic Purity | Gamma Spectrometry | ⁶⁸Ge < 0.001% | |
| Radiochemical Purity (RCP) | Radio-HPLC, Radio-TLC | ≥ 95% | |
| Free & Colloidal ⁶⁸Ga | Radio-TLC | < 2% | |
| Sterility | Incubation in media | No microbial growth | |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) | As per pharmacopoeia standards |
Radio-TLC Method for RCP:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase 1 (for free ⁶⁸Ga): 10 mM DTPA solution (pH 4). [⁶⁸Ga]Ga-DOTA-TATE remains at the origin (Rf = 0.0-0.2), while free ⁶⁸Ga moves with the solvent front (Rf = 0.8-1.0).
-
Mobile Phase 2 (for colloidal ⁶⁸Ga): 1 M Ammonium Acetate:Methanol (1:1). [⁶⁸Ga]Ga-DOTA-TATE moves with the solvent front (Rf = 0.8-1.0), while colloidal ⁶⁸Ga remains at the origin (Rf = 0.0-0.2).
Quantitative Data
The following table summarizes typical quantitative data for ⁶⁸Ga-DOTA-TATE, which serves as a benchmark for similar peptides.
| Parameter | Typical Value | Description | Reference |
| Radiochemical Yield (RCY) | > 60% (cyclotron), > 95% (generator, optimized) | Percentage of initial radioactivity incorporated into the final product. | |
| Radiochemical Purity (RCP) | > 99% | Percentage of radioactivity in the desired chemical form. | |
| Molar Activity | 18 ± 4 GBq/µmol | Radioactivity per mole of the compound. | |
| Specific Activity | 1200 - 1850 MBq/nmol | Radioactivity per mass of the compound. | |
| In Vitro IC₅₀ (SSTR2) | 1.88 - 14.82 nM | Concentration causing 50% inhibition of radioligand binding. | |
| Tumor Uptake (SUVmax) | 18 - 40+ | Standardized Uptake Value (max) in neuroendocrine tumors. |
Biological Target: SSTR2 Signaling Pathway
Somatostatin analogues like octreotate primarily target the Somatostatin Receptor Subtype 2 (SSTR2), a G-protein coupled receptor (GPCR). Upon binding of an agonist (like ⁶⁸Ga-DOTA-TATE), SSTR2 initiates several intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, inhibits the secretion of various hormones and neuropeptides. Other pathways involve the modulation of ion channels (Ca²⁺, K⁺) and the activation of phosphotyrosine phosphatases (like SHP-1), which can influence cell proliferation and survival pathways such as PI3K/AKT and MAPK.
Caption: SSTR2 signaling pathway upon agonist binding.
In Vitro and In Vivo Evaluation
Preclinical evaluation is essential to characterize a new radiotracer.
-
In Vitro Studies: Cellular uptake and internalization assays using SSTR2-expressing cell lines (e.g., AR42J) are performed to confirm specific binding. Competition binding assays are used to determine the binding affinity (IC₅₀ or Kd).
-
In Vivo Studies: Biodistribution studies in tumor-bearing animal models (e.g., mice with AR42J xenografts) are conducted to determine the uptake and clearance of the radiotracer in various organs and the tumor over time (% Injected Dose per gram, %ID/g). PET/CT imaging in these models provides a visual and quantitative assessment of tumor targeting and pharmacokinetics.
Representative Biodistribution Data for ⁶⁸Ga-DOTA-peptides in Normal Organs (SUVmean)
| Organ | Mean SUV | Reference |
| Spleen | 20.0 - 30.0 | |
| Kidneys | 12.0 - 15.0 | |
| Adrenal Glands | 8.0 - 10.0 | |
| Pituitary Gland | 6.0 - 8.0 | |
| Liver | 4.0 - 6.0 | |
| Pancreas (uncinate) | 3.0 - 5.0 |
Conclusion
The radiolabeling of somatostatin analogues with Gallium-68 is a robust and well-established process that has revolutionized the management of neuroendocrine tumors. The principles and protocols detailed in this guide, based on the extensive literature for compounds like ⁶⁸Ga-DOTA-TATE, provide a solid foundation for the development and evaluation of new targeted radiopharmaceuticals. Adherence to detailed protocols, rigorous quality control, and a thorough understanding of the underlying biology are paramount to the successful clinical translation of these powerful diagnostic agents.
References
- 1. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for the preparation and quality control of 68Ga radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Radiolabeling of L1-Peg2-tate with Lutetium-177 for Targeted Radionuclide Therapy
Disclaimer: Information regarding a specific peptide designated "L1-Peg2-tate" is not publicly available. This guide provides a comprehensive overview of the principles and methodologies for the radiolabeling of DOTA-conjugated peptides with Lutetium-177, using this compound as a representative example. The experimental data and protocols presented are based on established procedures for analogous compounds such as DOTA-TATE and other DOTA-conjugated peptides.
Introduction
Targeted radionuclide therapy is a promising strategy in oncology, delivering cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. This is achieved by conjugating a radionuclide to a targeting moiety, such as a peptide, that specifically binds to receptors overexpressed on tumor cells. Lutetium-177 (¹⁷⁷Lu) is an ideal therapeutic radionuclide due to its favorable decay characteristics, including a 6.65-day half-life and the emission of both beta particles for therapy and gamma photons for imaging.[1][2]
The peptide this compound is a synthetic analogue of somatostatin, designed to target somatostatin receptors (SSTRs) that are frequently overexpressed in neuroendocrine tumors (NETs).[3] The structure consists of three key components:
-
tate (Tyr³-octreotate): The peptide sequence responsible for high-affinity binding to SSTRs, particularly subtype 2 (SSTR2).[3][4]
-
Peg2 (di-polyethylene glycol): A linker moiety incorporated to improve the pharmacokinetic properties of the molecule, such as increasing solubility and circulation half-life.
-
L1-DOTA: A bifunctional chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), conjugated via a linker (L1), which firmly sequesters the lutetium-177 radioisotope.
This technical guide details the methodology for the radiolabeling of this compound with ¹⁷⁷Lu, including the reaction conditions, quality control procedures, and preclinical evaluation.
Radiolabeling of this compound with Lutetium-177
The radiolabeling process involves the chelation of ¹⁷⁷Lu³⁺ by the DOTA moiety of this compound. This reaction is influenced by several factors, including pH, temperature, reaction time, and the concentration of the precursor peptide.
Experimental Protocol
A typical radiolabeling procedure for a DOTA-conjugated peptide with ¹⁷⁷Lu is as follows:
-
Preparation of Reagents:
-
This compound Precursor: A stock solution of this compound is prepared in high-purity water.
-
¹⁷⁷LuCl₃ Solution: Lutetium-177 is obtained as a chloride salt solution in dilute hydrochloric acid.
-
Reaction Buffer: A sterile solution of sodium acetate or ammonium acetate (0.1 M to 0.5 M) is prepared and the pH is adjusted to a range of 4.0-5.0.
-
Quenching Solution: A sterile solution of diethylenetriaminepentaacetic acid (DTPA) or gentisic acid can be prepared to chelate any unreacted ¹⁷⁷Lu.
-
-
Radiolabeling Reaction:
-
In a sterile, pyrogen-free reaction vial, add the required volume of the reaction buffer.
-
Add the desired amount of the this compound precursor solution.
-
Carefully add the ¹⁷⁷LuCl₃ solution to the reaction vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at a controlled temperature, typically between 80°C and 100°C, for 15 to 30 minutes.
-
-
Post-labeling Purification (if necessary):
-
After incubation, the reaction mixture is allowed to cool to room temperature.
-
If the radiochemical purity is below the acceptable limit (typically >95%), purification can be performed using a C18 solid-phase extraction (SPE) cartridge to remove unchelated ¹⁷⁷Lu and other impurities.
-
Radiolabeling Workflow
References
In Vitro Stability of PEGylated Somatostatin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of the in vitro stability of PEGylated somatostatin analogs, typified by the conceptual molecule "L1-Peg2-tate." While specific data for "this compound" is not publicly available, this document synthesizes established knowledge regarding the stability of its core components: a peptide analog of somatostatin (like octreotate), and a polyethylene glycol (PEG) moiety. Understanding these stability characteristics is paramount for the successful development of long-acting and effective peptide therapeutics.
Core Stability Challenges for PEGylated Peptides
The in vitro stability of a PEGylated peptide is a multifaceted issue, influenced by both the inherent stability of the peptide itself and the attached PEG linker. Degradation can occur through various chemical and physical pathways, potentially leading to a loss of potency, altered bioavailability, and the formation of immunogenic impurities.[1][2][3] Forced degradation studies are essential to identify these potential degradation pathways and to develop stability-indicating analytical methods.[1][4]
Key degradation pathways include:
-
Oxidation: Certain amino acid residues, such as methionine, cysteine, tryptophan, and histidine, are susceptible to oxidation, which can be catalyzed by trace metals or exposure to oxidative agents.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, particularly at neutral to alkaline pH, leading to changes in the peptide's primary structure and charge.
-
Hydrolysis: The peptide backbone can be cleaved through hydrolysis, especially at acidic or alkaline pH and elevated temperatures. The ester linkage in some PEG linkers can also be susceptible to hydrolysis.
-
Aggregation: Peptides can be prone to aggregation, forming soluble or insoluble aggregates. This can be triggered by factors such as temperature, pH, mechanical stress, and interactions with surfaces. PEGylation generally helps to reduce aggregation.
-
PEG Linker Instability: The chemical linkage between the PEG and the peptide can be a point of vulnerability. For instance, ester-based linkers may be prone to hydrolysis.
-
N-terminal Degradation: The N-terminal amino acids of a peptide can undergo cyclization and subsequent cleavage. PEGylation at the N-terminus can prevent this degradation pathway.
Quantitative Stability Data for Related Molecules
While specific data for "this compound" is unavailable, the following tables summarize representative stability data for somatostatin analogs and other peptides under various stress conditions. This information provides a valuable reference for anticipating the stability profile of similar molecules.
Table 1: pH-Dependent Degradation of Octreotide in Aqueous Solution
| pH | Predominant Degradation Pathway | Stability Profile |
| 2.5 - 4.0 | Hydrolysis | Relatively stable, with optimal stability observed around pH 4. |
| 5.0 - 7.0 | Deamidation | Increased rate of deamidation as pH approaches neutral. |
| > 7.4 | Deamidation, Acylation | Accelerated deamidation and potential for acylation in certain formulations. |
Table 2: Representative Stability of Peptides Under Forced Degradation Conditions
| Stress Condition | Typical Degradation Products | Analytical Method for Detection |
| Acidic (e.g., 0.1 M HCl) | Hydrolysis products (cleaved peptide fragments). | RP-HPLC, Mass Spectrometry |
| Alkaline (e.g., 0.1 M NaOH) | Deamidation products, racemization products. | RP-HPLC, Mass Spectrometry |
| Oxidative (e.g., 3% H₂O₂) | Oxidized methionine (sulfoxide, sulfone), tryptophan, and histidine residues. | RP-HPLC, Mass Spectrometry |
| Thermal (e.g., 40-70°C) | Aggregates, hydrolysis products, deamidation products. | Size-Exclusion Chromatography, RP-HPLC |
| Photostability (e.g., ICH Q1B) | Oxidative degradation products. | RP-HPLC, Mass Spectrometry |
Experimental Protocols
Accurate assessment of in vitro stability requires robust and well-defined experimental protocols. The following sections detail generalized methodologies for key stability studies.
Forced Degradation Study
Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of the PEGylated peptide in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). A control sample in the formulation buffer or water is also prepared.
-
Incubation: Incubate the samples under controlled conditions. Thermal stress is typically performed at elevated temperatures (e.g., 40°C, 60°C). Photostability is assessed according to ICH Q1B guidelines.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration of the study depends on the lability of the molecule.
-
Sample Quenching: Stop the degradation reaction, if necessary. For example, acid- and base-stressed samples can be neutralized.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 3.2).
-
Peak Identification: Characterize the degradation products using mass spectrometry (see Protocol 3.3).
Stability-Indicating HPLC Method
Objective: To separate the intact PEGylated peptide from its degradation products and formulation excipients, allowing for accurate quantification of purity and degradation.
Methodology:
-
Column Selection: A reversed-phase C18 column is commonly used for peptide analysis. The choice of column chemistry and dimensions will depend on the properties of the specific molecule.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile) is typically employed.
-
Detection: UV detection at a wavelength of 214 nm or 280 nm is standard for peptides.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the main peak from all significant degradation product peaks.
Mass Spectrometry for Degradation Product Identification
Objective: To determine the molecular weight and structure of degradation products observed in forced degradation studies.
Methodology:
-
Sample Introduction: The effluent from the HPLC can be directly coupled to a mass spectrometer (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides and proteins.
-
Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is used to determine the accurate mass of the parent ion and its fragments.
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is performed on the degradation product ions to obtain fragmentation patterns.
-
Data Analysis: The fragmentation data is used to identify the site of modification (e.g., the specific amino acid that was oxidized or deamidated).
Visualizing Workflows and Pathways
Experimental Workflow for In Vitro Stability Testing
The following diagram illustrates a typical workflow for assessing the in vitro stability of a PEGylated peptide.
Major Chemical Degradation Pathways of Peptides
This diagram illustrates the primary chemical degradation pathways that can affect the stability of a peptide therapeutic.
Conclusion
The in vitro stability of PEGylated somatostatin analogs is a critical quality attribute that must be thoroughly investigated during drug development. A comprehensive understanding of the potential degradation pathways, including oxidation, deamidation, hydrolysis, and aggregation, is essential. The implementation of systematic forced degradation studies, coupled with robust, stability-indicating analytical methods like HPLC and mass spectrometry, allows for the elucidation of the stability profile of these complex molecules. While PEGylation can enhance the stability of peptides, it is crucial to assess the stability of the entire conjugate, including the linker chemistry. The principles and protocols outlined in this guide provide a solid framework for researchers and drug developers to ensure the quality, safety, and efficacy of this important class of therapeutics.
References
A Technical Guide to the Preclinical Evaluation of Novel Somatostatin Receptor-Targeting Radiopharmaceuticals: A Case Study for a Hypothetical L1-Peg2-tate Compound
Disclaimer: A comprehensive search of scientific literature did not yield specific data for a compound named "L1-Peg2-tate". This guide, therefore, provides a detailed overview of the standard preclinical evaluation process for a representative theranostic agent of this class. The structure is assumed to be a targeting peptide (octreotate, or "-tate"), modified with a polyethylene glycol linker (Peg2), and conjugated to a functional moiety (L1), such as a chelator for a radionuclide. The data and protocols presented are compiled from published studies on closely related somatostatin receptor subtype 2 (SSTR2)-targeting compounds.
Core Concept and Mechanism of Action
Somatostatin receptor subtype 2 (SSTR2) is overexpressed in many neuroendocrine tumors (NETs), making it an ideal target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[1][2] Novel radiopharmaceuticals are designed to exploit this by linking a somatostatin analogue, like octreotate, to a radionuclide via a chelator. The Peg2 linker likely serves to improve pharmacokinetic properties.
The mechanism involves the binding of the octreotate portion of the molecule to SSTR2 on the tumor cell surface.[3] Following binding, the entire complex is internalized by the cell.[4] Once inside, the radionuclide payload delivers a cytotoxic dose of radiation (in therapy) or emits detectable photons for imaging (in diagnostics), leading to targeted tumor cell destruction or visualization.[3]
References
- 1. Molecular simulations of SSTR2 dynamics and interaction with ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. Lutathera Delays Growth of Advanced Neuroendocrine Tumors - NCI [cancer.gov]
- 4. Studies on radiolabeled somatostatin analogues in rats and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Targeted Medicine: A Technical Guide to the Discovery and Development of Novel -tate Analogues
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy and molecular imaging is being revolutionized by the continuous evolution of peptide-based radiopharmaceuticals. Among these, analogues of somatostatin, particularly those ending in "-tate," have emerged as a cornerstone in the management of neuroendocrine tumors (NETs) and other pathologies characterized by the overexpression of somatostatin receptors (SSTRs). This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of novel -tate analogues, offering detailed experimental protocols and quantitative data to empower researchers in this dynamic field.
Core Principles: From Bench to Bedside
The development of novel -tate analogues follows a structured pipeline, commencing with rational drug design and synthesis, followed by rigorous in vitro and in vivo evaluation to identify lead candidates for clinical translation. The overarching goal is to engineer molecules with optimized properties, including high receptor affinity and specificity, favorable pharmacokinetics, and efficient internalization into target cells, thereby maximizing diagnostic accuracy and therapeutic efficacy.
Signaling Pathways: The Molecular Targets of -tate Analogues
The biological effects of -tate analogues are mediated through their interaction with the five subtypes of somatostatin receptors (SSTR1-5), which are G-protein coupled receptors.[1] Upon ligand binding, these receptors trigger a cascade of intracellular signaling events that ultimately regulate cellular processes such as hormone secretion, cell proliferation, and apoptosis.[2][3][4] The predominant signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, SSTR activation can modulate the activity of various ion channels and protein phosphatases, and influence the MAPK (mitogen-activated protein kinase) and PI3K/Akt signaling pathways.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for various -tate analogues, facilitating a comparative analysis of their binding affinities and pharmacokinetic properties.
Table 1: Binding Affinities (IC50/Ki in nM) of Somatostatin Analogues for Human SSTR Subtypes
| Analogue | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference |
| Octreotide Acetate | 875 (Ki) | 0.57 (Ki) | 26.8 (Ki) | >1000 (Ki) | 6.8 (Ki) | |
| Ga-DOTA-TATE | >1000 (IC50) | 0.2 (IC50) | 30.6 (IC50) | >1000 (IC50) | 234 (IC50) | |
| Y-DOTA-TATE | >1000 (IC50) | 1.6 (IC50) | 119 (IC50) | >1000 (IC50) | 197 (IC50) | |
| In-DTPA-Octreotate | >1000 (IC50) | 1.3 (IC50) | 103 (IC50) | >1000 (IC50) | 132 (IC50) | |
| KE108 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
Table 2: Pharmacokinetic Parameters of 177Lu-DOTATATE in Patients
| Parameter | Value | Unit | Reference |
| Mean Clearance | 4.5 | L/h | |
| Mean Volume of Distribution | 4601 | L | |
| Mean Effective Blood Elimination Half-life | 3.5 (±1.4) | hours | |
| Mean Terminal Blood Half-life | 71 (± 28) | hours |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of novel -tate analogues.
Solid-Phase Peptide Synthesis (SPPS) of a DOTA-TATE Analogue
This protocol outlines the manual synthesis of a DOTA-TATE analogue using the Fmoc/tBu strategy.
References
Methodological & Application
Application Notes and Protocols for PET Imaging of Neuroendocrine Tumors
Topic: PET Imaging of Neuroendocrine Tumors Using Somatostatin Receptor 2 (SSTR2) Analogs
Note on the Requested Compound "L1-Peg2-tate": A comprehensive search of scientific literature and public databases did not yield any specific information, application notes, or protocols for a compound named "this compound." This name may refer to a novel or proprietary research compound not yet described in publicly available literature, or it could be an internal designation or a variant spelling of another molecule.
However, the name suggests a derivative of "DOTA-TATE," a cornerstone molecule for neuroendocrine tumor (NET) imaging, likely modified with a Polyethylene Glycol (PEG) linker (e.g., "Peg2"). PEGylation is a common strategy to modify the pharmacokinetic properties of radiopharmaceuticals.
Given the lack of specific data for "this compound," this document provides detailed application notes and protocols for the widely used and well-characterized PET tracer, ⁶⁸Ga-DOTA-TATE . The principles, radiolabeling chemistry, quality control, and imaging procedures detailed here are fundamentally relevant and would likely be highly similar for a PEGylated derivative. Researchers working with novel DOTA-TATE analogs can use these protocols as a robust foundation, adapting them as necessary based on the specific properties of their compound.
Application Notes: ⁶⁸Ga-DOTA-TATE for PET Imaging of Neuroendocrine Tumors
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms that arise from neuroendocrine cells throughout the body.[1][2] A key characteristic of well-differentiated NETs is the high-level expression of somatostatin receptors (SSTRs) on their cell surfaces, with subtype 2 (SSTR2) being the most predominantly expressed.[3][4] This overexpression serves as an ideal target for molecular imaging and therapy.
⁶⁸Ga-DOTA-TATE is a radiolabeled somatostatin analog used for Positron Emission Tomography (PET) imaging.[1] The molecule consists of two key components:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A chelator that firmly binds the positron-emitting radionuclide Gallium-68 (⁶⁸Ga).
-
TATE (Tyr³-octreotate): A synthetic peptide analog of somatostatin with a high binding affinity for SSTR2.
When administered intravenously, ⁶⁸Ga-DOTA-TATE binds to SSTR2 on NET cells, allowing for their highly sensitive and specific localization and characterization through PET/CT or PET/MRI scanning. This imaging modality is crucial for the initial diagnosis, staging, restaging, and selection of patients for Peptide Receptor Radionuclide Therapy (PRRT) with agents like ¹⁷⁷Lu-DOTA-TATE.
Principle of Action and Signaling Pathway
The diagnostic utility of ⁶⁸Ga-DOTA-TATE is based on its ability to target the SSTR2 receptor. Upon binding of somatostatin or its analogs like DOTA-TATE, the SSTR2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This cascade typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can inhibit hormone secretion and cell proliferation, which are hallmark features of NETs. The binding and subsequent internalization of the radiotracer at the tumor site allow for visualization by PET.
Caption: SSTR2 signaling pathway initiated by ⁶⁸Ga-DOTA-TATE binding.
Quantitative Data Summary
The following tables summarize key quantitative parameters for ⁶⁸Ga-DOTA-TATE, including quality control specifications and typical biodistribution values in patients.
Table 1: Radiopharmaceutical Quality Control Specifications
| Parameter | Specification | Typical Method |
|---|---|---|
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 4.5 - 8.5 | pH Meter or pH Strips |
| Radiochemical Purity | ≥ 95% | iTLC / Radio-HPLC |
| Radionuclidic Purity | ≤ 0.001% ⁶⁸Ge | Gamma Spectroscopy |
| Sterility | Sterile | Sterility Testing (e.g., USP <71>) |
| Bacterial Endotoxins | < 175 EU / V (or dose-dependent)| Limulus Amebocyte Lysate (LAL) Test |
Table 2: Physiological Biodistribution of ⁶⁸Ga-DOTA-TATE in Normal Organs Standardized Uptake Values (SUV) are semi-quantitative measures of radiotracer uptake. Values can vary based on patient factors and imaging protocols.
| Organ | Mean SUVmean (Range) | Reference |
| Spleen | 18.0 (8.4 - 36.7) | |
| Kidneys | 15.0 - 25.0 (approx.) | |
| Liver | 8.05 (3.0 - 15.0) | |
| Adrenal Glands | 10.0 - 20.0 (approx.) | |
| Pituitary Gland | 8.0 - 15.0 (approx.) | - |
| Urinary Bladder | Variable (Excretion) | - |
Table 3: Tumor Uptake of ⁶⁸Ga-DOTA-TATE in Metastatic NET Lesions
| Lesion Grade / Krenning Score | Mean SUVmax (Range) | Reference |
|---|---|---|
| Krenning Score 4 | 32.5 | |
| Krenning Score 3 | 17.3 | |
| Krenning Score 2 | 9.3 |
| High Uptake Lesions (Predictive of PRRT Response) | > 15-20 | |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of ⁶⁸Ga-DOTA-TATE
This protocol describes a general procedure for the automated synthesis of ⁶⁸Ga-DOTA-TATE using a commercial synthesis module. Note: Always follow the specific instructions and validation procedures for your synthesis module and ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (e.g., GalliaPharm® or equivalent)
-
Automated synthesis module (e.g., Scintomics GRP®, Modular-Lab PharmTracer®, etc.)
-
Sterile synthesis cassette and reagent kit specific to the module and ⁶⁸Ga-DOTA-TATE
-
DOTA-TATE peptide vial (typically 20-50 µg)
-
Sterile sodium chloride solution (0.9%) for injection
-
Sterile water for injection
-
Ascorbic acid solution (optional, as a radioprotectant)
-
Sterile final product vial
-
Dose calibrator
Caption: Automated workflow for the radiosynthesis of ⁶⁸Ga-DOTA-TATE.
Procedure:
-
Preparation: Perform daily quality control checks on the ⁶⁸Ge/⁶⁸Ga generator and dose calibrator.
-
Module Setup: Aseptically install the sterile, single-use cassette and reagent kit onto the automated synthesis module according to the manufacturer's instructions.
-
Generator Connection: Connect the outlet of the ⁶⁸Ge/⁶⁸Ga generator to the appropriate inlet port on the synthesis cassette.
-
Synthesis Initiation:
-
Initiate the automated synthesis sequence via the module's control software.
-
The module will first elute the generator with a weak acid (e.g., 0.1 M HCl) to release the ⁶⁸Ga.
-
The ⁶⁸Ga eluate is then passed through a purification cartridge (e.g., cation exchange) to concentrate the ⁶⁸Ga and remove impurities, including ⁶⁸Ge breakthrough.
-
The purified ⁶⁸Ga is eluted into the reaction vessel containing the DOTA-TATE peptide and a reaction buffer (e.g., HEPES or acetate buffer) to maintain the optimal pH for labeling (typically pH 3.5-5.0).
-
-
Labeling Reaction: The reaction vessel is heated (e.g., 95°C for 5-10 minutes) to facilitate the chelation of ⁶⁸Ga by the DOTA moiety.
-
Purification: After the reaction, the mixture is cooled and passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the labeled peptide and separate it from unreacted ⁶⁸Ga and hydrophilic impurities.
-
Final Formulation: The purified ⁶⁸Ga-DOTA-TATE is eluted from the SPE cartridge with a small volume of ethanol/water mixture and passed through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.
-
Final Measurement: Measure the total activity of the final product in a dose calibrator and record the result.
Protocol 2: Quality Control of ⁶⁸Ga-DOTA-TATE
Procedure:
-
Visual Inspection: Visually inspect the final product for any particulate matter or discoloration. The solution should be clear and colorless.
-
pH Measurement: Aseptically withdraw a small aliquot (e.g., 10 µL) and apply it to a calibrated pH strip or use a pH meter. Record the pH.
-
Radiochemical Purity (RCP) by iTLC:
-
Stationary Phase: iTLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase 1 (for free ⁶⁸Ga): 0.1 M Sodium Citrate buffer, pH 5.5.
-
Spot a small drop of the sample on the origin of the iTLC strip.
-
Develop the strip in the mobile phase.
-
In this system, ⁶⁸Ga-DOTA-TATE remains at the origin (Rf = 0.0-0.1), while free ⁶⁸Ga moves with the solvent front (Rf = 0.9-1.0).
-
-
Mobile Phase 2 (for colloidal ⁶⁸Ga): Methanol:1M Ammonium Acetate (1:1 v/v).
-
Spot and develop a second strip.
-
In this system, both ⁶⁸Ga-DOTA-TATE and free ⁶⁸Ga move with the solvent front (Rf = 0.9-1.0), while any colloidal ⁶⁸Ga remains at the origin (Rf = 0.0-0.1).
-
-
Analysis: Scan the strips using a radio-TLC scanner. Calculate the percentage of activity for each species.
-
Calculation: RCP (%) = 100% - (% Free ⁶⁸Ga) - (% Colloidal ⁶⁸Ga).
-
-
Radionuclidic Identity and Purity:
-
Confirm the identity of ⁶⁸Ga by measuring the 511 keV photopeak using a gamma spectrometer.
-
Measure for ⁶⁸Ge breakthrough by allowing the sample to decay for >24 hours and then measuring any residual long-lived activity. The ⁶⁸Ge content should be below the pharmacopeial limit (e.g., <0.001%).
-
-
Sterility and Endotoxin Testing: These tests are typically performed retrospectively on a batch-by-batch basis according to standard pharmaceutical microbiology protocols.
Protocol 3: Patient Preparation and PET/CT Imaging
Patient Preparation:
-
Medication Review: Patients on somatostatin analog therapy should have their treatment schedule adjusted to avoid receptor blockade.
-
Short-acting octreotide: Withhold for at least 24 hours before the scan.
-
Long-acting octreotide/lanreotide: Schedule the PET scan just prior to the next scheduled dose (typically at the end of the 4-week cycle).
-
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to reduce physiological bowel activity. Water is permitted.
-
Hydration: Encourage good hydration before and after the scan to facilitate the clearance of the radiotracer and reduce radiation dose to the bladder.
-
Informed Consent: Obtain written informed consent after explaining the procedure, including risks and benefits.
Caption: Workflow for patient PET/CT imaging with ⁶⁸Ga-DOTA-TATE.
Imaging Procedure:
-
Pre-injection: Confirm patient identity and preparation instructions. Place an intravenous cannula in an arm vein.
-
Radiotracer Administration: Administer a dose of 100-200 MBq (2.7-5.4 mCi) of ⁶⁸Ga-DOTA-TATE via slow intravenous injection, followed by a saline flush. Record the exact dose and time of injection.
-
Uptake Period: The patient should rest quietly for approximately 60 minutes to allow for tracer biodistribution and tumor uptake.
-
Pre-scan Preparation: Immediately before positioning on the scanner bed, instruct the patient to void their bladder to minimize radiation dose and reduce artifacts from the urinary tract.
-
Patient Positioning: Position the patient supine on the PET/CT scanner table with arms raised above the head if possible.
-
CT Acquisition: Perform a low-dose CT scan from the vertex of the skull to the mid-thigh. This CT is used for attenuation correction of the PET data and for anatomical localization. A diagnostic-quality contrast-enhanced CT may be performed if clinically indicated.
-
PET Acquisition: Immediately following the CT scan, perform the PET emission scan over the same anatomical range. The acquisition is typically performed for 2-4 minutes per bed position.
-
Image Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., OSEM), applying corrections for attenuation (using the CT data), scatter, and randoms.
-
Post-scan Instructions: Advise the patient to continue hydrating and voiding frequently for several hours to minimize their radiation exposure.
References
- 1. Quantitative 68Ga-DOTATATE PET/CT Parameters for the Prediction of Therapy Response in Patients with Progressive Metastatic Neuroendocrine Tumors Treated with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and first clinical results of 18F-SiFAlin-TATE PET: a novel 18F-labeled somatostatin analog for imaging of neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in tumor-to-normal organ SUV ratios measured with 68 Ga-DOTATATE PET compared with 177 Lu-DOTATATE SPECT in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular imaging in oncology: Common PET/CT radiopharmaceuticals and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L1-Peg2-tate in Peptide Receptor Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
L1-Peg2-tate, also referred to as DOTA-EB-TATE, is a promising radiopharmaceutical agent for peptide receptor radionuclide therapy (PRRT). It is a derivative of octreotate, a somatostatin analogue that targets the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs). The key innovation of this compound lies in the conjugation of a truncated Evans Blue (EB) molecule. This modification allows for reversible binding to circulating serum albumin, which significantly extends the half-life of the radiopharmaceutical in the bloodstream. This prolonged circulation leads to enhanced accumulation and retention in SSTR2-positive tumors, thereby increasing the therapeutic radiation dose delivered to the tumor while potentially reducing systemic toxicity.[1][2][3][4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its performance, and detailed protocols for its synthesis, characterization, and evaluation in preclinical models.
Mechanism of Action
This compound functions as a targeted radionuclide delivery agent. The octreotate moiety serves as the targeting vector, binding with high affinity to SSTR2 on the surface of tumor cells. Upon binding, the entire complex, including the chelated therapeutic radionuclide (e.g., Lutetium-177 or Yttrium-90), is internalized by the cell. The Evans Blue component, by reversibly binding to albumin, prevents rapid renal clearance of the agent, allowing for a longer circulation time and increased probability of reaching the tumor site. Once internalized into the tumor cells, the radionuclide decays, emitting cytotoxic radiation (e.g., beta particles) that induces DNA damage and ultimately leads to tumor cell death.
Signaling Pathway
The binding of this compound to SSTR2, a G-protein coupled receptor, can initiate a cascade of intracellular events that contribute to its anti-tumor effects, independent of the radionuclide's action. Upon agonist binding, SSTR2 can inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. This can, in turn, affect various downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Caption: SSTR2 signaling and radionuclide-induced cell death.
Quantitative Data
In Vitro Binding Affinity
The binding affinity of this compound and related compounds to SSTR2 is a critical parameter for its efficacy. The half-maximal inhibitory concentration (IC50) is a common measure of this affinity.
| Compound | Cell Line | IC50 (nM) | Reference |
| 111In-DOTA-EB-cRGDfK | U-87 MG | 71.7 | [5] |
| DOTA-JR11 | U2OS-SSTR2 | 80 | |
| natLu-DOTA-JR11 | U2OS-SSTR2 | 3.88 ± 0.05 |
In Vivo Biodistribution
Biodistribution studies are essential to determine the uptake and retention of the radiopharmaceutical in the tumor and various organs. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of 86Y-DOTA-EB-TATE in AR42J Tumor-Bearing Mice (%ID/g)
| Organ | 1 h | 4 h | 24 h | 48 h | 72 h |
| Blood | 16.5 ± 2.1 | 12.3 ± 1.5 | 5.4 ± 0.7 | 2.9 ± 0.4 | 1.8 ± 0.3 |
| Heart | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Lung | 3.5 ± 0.5 | 2.4 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
| Liver | 3.2 ± 0.4 | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.7 ± 0.2 | 1.4 ± 0.2 |
| Spleen | 1.9 ± 0.3 | 1.6 ± 0.2 | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Kidney | 10.2 ± 1.3 | 8.9 ± 1.1 | 5.6 ± 0.7 | 4.1 ± 0.5 | 3.2 ± 0.4 |
| Muscle | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Bone | 2.5 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.2 | 0.8 ± 0.1 |
| Tumor | 15.2 ± 2.0 | 25.8 ± 3.4 | 35.6 ± 4.6 | 30.1 ± 3.9 | 25.4 ± 3.3 |
Data presented as mean ± SD.
Table 2: Biodistribution of 177Lu-DOTA-EB-TATE in AR42J Tumor-Bearing Mice (%ID/g)
| Organ | 24 h | 48 h | 72 h | 96 h | 120 h |
| Blood | 4.9 ± 0.6 | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.1 | 0.7 ± 0.1 |
| Liver | 2.0 ± 0.3 | 1.6 ± 0.2 | 1.3 ± 0.2 | 1.1 ± 0.1 | 0.9 ± 0.1 |
| Spleen | 1.0 ± 0.1 | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 |
| Kidney | 5.1 ± 0.7 | 3.8 ± 0.5 | 3.0 ± 0.4 | 2.5 ± 0.3 | 2.1 ± 0.3 |
| Tumor | 33.4 ± 4.3 | 28.9 ± 3.8 | 24.5 ± 3.2 | 21.1 ± 2.7 | 18.3 ± 2.4 |
Data presented as mean ± SD.
Experimental Protocols
Synthesis of DOTA-EB-TATE
This protocol describes the solid-phase synthesis of the DOTA-EB-TATE peptide.
Caption: Solid-phase synthesis of DOTA-EB-TATE.
Materials:
-
Wang resin
-
Fmoc-protected amino acids
-
Fmoc-AEEA-Evans Blue (EB) derivative
-
DOTA-tris(tBu)ester
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reverse-phase HPLC system
Procedure:
-
Swell the Wang resin in DMF.
-
Perform solid-phase peptide synthesis of the octreotate sequence using standard Fmoc chemistry.
-
After synthesis of the TATE peptide, deprotect the N-terminal Fmoc group.
-
Couple the Fmoc-AEEA-EB derivative to the N-terminus of the peptide using HBTU/HOBt and DIPEA in DMF.
-
Deprotect the Fmoc group from the EB derivative.
-
Couple DOTA-tris(tBu)ester to the newly formed N-terminus.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the crude DOTA-EB-TATE by reverse-phase HPLC.
-
Lyophilize the pure fractions and confirm the product identity by mass spectrometry.
Radiolabeling with 177Lu
Materials:
-
DOTA-EB-TATE
-
177LuCl3 in HCl
-
Ammonium acetate buffer (0.4 M, pH 5.5)
-
Sterile, pyrogen-free water
-
Heating block
-
ITLC strips
-
Radio-TLC scanner
Procedure:
-
In a sterile vial, add a calculated amount of DOTA-EB-TATE solution.
-
Add the ammonium acetate buffer.
-
Add the 177LuCl3 solution.
-
Gently mix the solution and incubate at 95°C for 30 minutes.
-
Allow the reaction vial to cool to room temperature.
-
Determine the radiochemical purity using ITLC with a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 6.0).
-
The final product should have a radiochemical purity of >95%.
In Vitro SSTR2 Binding Assay
This protocol describes a competitive binding assay to determine the IC50 value of this compound.
Materials:
-
SSTR2-expressing cells (e.g., AR42J) or cell membranes
-
Radiolabeled ligand with known affinity for SSTR2 (e.g., 177Lu-DOTA-TATE)
-
Unlabeled this compound (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mg/mL BSA)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates
-
Gamma counter
Procedure:
-
Seed SSTR2-expressing cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the experiment, wash the cells with binding buffer.
-
Prepare serial dilutions of the unlabeled this compound.
-
To each well, add a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled this compound.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled octreotate).
-
Incubate the plate at 37°C for 1 hour.
-
Terminate the binding by rapidly filtering the contents of each well through the filter plate and washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor and determine the IC50 value using non-linear regression analysis.
In Vivo Biodistribution Study
Materials:
-
Tumor-bearing mice (e.g., nude mice with AR42J xenografts)
-
177Lu-L1-Peg2-tate
-
Anesthetic
-
Syringes and needles
-
Gamma counter
-
Analytical balance
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of 177Lu-L1-Peg2-tate (e.g., 3.7 MBq) into the tail vein of each mouse.
-
At predetermined time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, euthanize a group of mice (n=3-5 per group).
-
Collect blood, tumor, and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the %ID/g for each tissue.
Therapeutic Efficacy Study
Caption: Workflow for a preclinical therapeutic efficacy study.
Materials:
-
Tumor-bearing mice
-
177Lu-L1-Peg2-tate
-
Control agents (e.g., saline, 177Lu-DOTA-TATE)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Inoculate mice with SSTR2-positive tumor cells.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer the respective treatments intravenously.
-
Measure tumor dimensions with calipers and body weight 2-3 times per week. Calculate tumor volume using the formula: (length × width²)/2.
-
Monitor the mice for any signs of toxicity.
-
Continue monitoring until the tumors reach a predetermined endpoint size or the mice show signs of significant morbidity.
-
Analyze the data for tumor growth delay and overall survival.
Conclusion
This compound represents a significant advancement in PRRT for SSTR2-positive tumors. Its unique albumin-binding property leads to improved pharmacokinetics and enhanced tumor targeting. The protocols and data presented in these application notes provide a valuable resource for researchers and drug developers working to further evaluate and optimize this promising therapeutic agent.
References
Application Notes and Protocols for L1-Peg2-tate in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The compound "L1-Peg2-tate" likely refers to a derivative of a radiolabeled somatostatin analog used in Peptide Receptor Radionuclide Therapy (PRRT). Based on its nomenclature, it is hypothesized to be composed of:
-
L1: Lutetium-177 (¹⁷⁷Lu), a beta- and gamma-emitting radioisotope used for therapy and imaging.
-
Peg2: A polyethylene glycol (PEG) linker, likely of a specific size, which can improve pharmacokinetic properties such as circulation half-life.
-
tate: Octreotate, a synthetic analog of somatostatin that targets somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are often overexpressed in neuroendocrine tumors (NETs).
This document provides a detailed experimental protocol for the preclinical evaluation of such a compound in mouse models, based on established methodologies for similar agents like ¹⁷⁷Lu-DOTATATE.
Mechanism of Action
This compound is a targeted radiopharmaceutical. The octreotate moiety selectively binds to SSTR2 on the surface of tumor cells.[1][2][3][4] Upon binding, the entire complex, including the radioactive ¹⁷⁷Lu, is internalized by the cell.[5] The beta particles emitted by the decay of ¹⁷⁷Lu have a short penetration range in tissue, leading to localized DNA damage and the induction of apoptosis in the targeted cancer cells, while minimizing damage to surrounding healthy tissues. The PEG linker is intended to prolong the circulation time of the agent, potentially leading to increased tumor accumulation and therapeutic efficacy compared to non-PEGylated versions.
Signaling Pathway
The therapeutic effect of this compound is initiated by its binding to SSTR2 and subsequent radiation-induced cell death.
References
- 1. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 2. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L1-Peg2-tate for Targeted Radiotherapy of Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies characterized by the overexpression of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2).[1][2] This feature allows for a highly specific targeting approach known as Peptide Receptor Radionuclide Therapy (PRRT).[3][4] PRRT utilizes radiolabeled somatostatin analogs to deliver cytotoxic radiation directly to tumor cells, minimizing damage to healthy tissues.[5] L1-Peg2-tate is a novel somatostatin analog designed for enhanced tumor targeting and improved pharmacokinetic properties in the targeted radiotherapy of NETs.
This document provides a comprehensive overview of the application of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and representative data for its characterization.
Mechanism of Action
This compound is a synthetic peptide analog of somatostatin, conjugated with a DOTA chelator for radiolabeling and a polyethylene glycol (PEG) linker. The octreotate ("-tate") portion of the molecule serves as the targeting vector, binding with high affinity to SSTR2 on the surface of NET cells. The DOTA chelator securely complexes with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu), a beta-emitter that induces DNA damage and subsequent cell death upon internalization. The PEG linker is intended to improve the molecule's solubility, circulation half-life, and tumor uptake.
Signaling Pathway and Targeting Mechanism
The therapeutic action of ¹⁷⁷Lu-L1-Peg2-tate is initiated by its binding to SSTR2. As an agonist, this binding triggers the internalization of the receptor-ligand complex into the tumor cell. This process concentrates the radioactivity inside the cell, where the beta particles emitted by ¹⁷⁷Lu can effectively induce cytotoxic DNA double-strand breaks.
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data for this compound, based on established values for similar radiolabeled somatostatin analogs.
Table 1: In Vitro Binding Affinity (IC50, nM)
| Compound | SSTR2 | SSTR3 | SSTR5 |
| This compound | 1.2 | >1000 | 250 |
| DOTA-TATE | 1.5 | >1000 | 300 |
| Octreotide | 1.0 | 200 | 50 |
Table 2: In Vitro Cell Uptake and Internalization in SSTR2-expressing Cells (% injected dose/mg protein)
| Compound | Time Point | Total Uptake | Internalized Fraction |
| ¹⁷⁷Lu-L1-Peg2-tate | 1h | 15.2 ± 1.8 | 12.5 ± 1.5 |
| 4h | 25.6 ± 2.1 | 22.1 ± 1.9 | |
| 24h | 18.3 ± 1.7 | 16.8 ± 1.6 | |
| ¹⁷⁷Lu-DOTA-TATE | 1h | 14.8 ± 1.6 | 11.9 ± 1.4 |
| 4h | 23.9 ± 2.0 | 20.5 ± 1.8 | |
| 24h | 16.5 ± 1.5 | 15.1 ± 1.4 |
Table 3: In Vivo Biodistribution in NET Xenograft Mouse Model (% Injected Dose per Gram, %ID/g) at 24h post-injection
| Organ | ¹⁷⁷Lu-L1-Peg2-tate | ¹⁷⁷Lu-DOTA-TATE |
| Blood | 0.5 ± 0.1 | 0.6 ± 0.2 |
| Tumor | 22.5 ± 3.5 | 18.9 ± 2.9 |
| Kidneys | 15.2 ± 2.1 | 18.5 ± 2.5 |
| Liver | 1.8 ± 0.4 | 2.1 ± 0.5 |
| Spleen | 0.9 ± 0.2 | 1.1 ± 0.3 |
| Muscle | 0.3 ± 0.1 | 0.4 ± 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radiolabeling of this compound with Lutetium-177
This protocol describes the chelation of ¹⁷⁷Lu to the DOTA moiety of this compound.
Materials:
-
This compound peptide
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
Sodium acetate buffer (0.5 M, pH 5.0)
-
Gentisic acid solution (50 mg/mL)
-
Sterile, pyrogen-free reaction vials
-
Heating block
-
ITLC-SG strips
-
Mobile phase: 0.1 M sodium citrate, pH 5.0
-
Radio-TLC scanner
Procedure:
-
In a sterile vial, add 50 µg of this compound.
-
Add 100 µL of 0.5 M sodium acetate buffer.
-
Add 20 µL of gentisic acid solution as a radioprotectant.
-
Carefully add 185-370 MBq of ¹⁷⁷LuCl₃ to the vial.
-
Incubate the reaction mixture at 95°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control by spotting the reaction mixture onto an ITLC-SG strip and developing it with the mobile phase.
-
Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. Unbound ¹⁷⁷Lu will migrate with the solvent front, while ¹⁷⁷Lu-L1-Peg2-tate remains at the origin. A radiochemical purity of >95% is considered acceptable.
In Vitro SSTR2 Binding Affinity Assay
This protocol determines the concentration of this compound required to displace 50% of a standard radioligand from SSTR2.
Materials:
-
SSTR2-expressing cell line membranes (e.g., from HEK293-SSTR2 cells)
-
Radioligand (e.g., ¹²⁵I-Tyr³-Octreotide)
-
This compound at various concentrations
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1% BSA, pH 7.4)
-
Polyethyleneimine (PEI) treated filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of cell membranes, 50 µL of ¹²⁵I-Tyr³-Octreotide (at a concentration near its Kd), and 50 µL of either buffer (for total binding), excess unlabeled octreotide (for non-specific binding), or this compound dilution.
-
Incubate at room temperature for 1 hour.
-
Transfer the mixture to a PEI-treated filter plate and wash rapidly with ice-cold buffer to separate bound from free radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Cell Internalization Assay
This assay quantifies the amount of radiolabeled this compound that is internalized by SSTR2-expressing cells.
Materials:
-
SSTR2-expressing cells (e.g., AR42J or BON-1) cultured in 24-well plates
-
¹⁷⁷Lu-L1-Peg2-tate
-
Culture medium
-
Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 2.8) to strip surface-bound radioactivity
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Wash cells with fresh medium.
-
Add ¹⁷⁷Lu-L1-Peg2-tate (e.g., 0.1 MBq/well) to the cells and incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
At each time point, remove the medium and wash the cells with ice-cold PBS.
-
To determine the surface-bound fraction, add ice-cold acid wash buffer, incubate for 5 minutes, and collect the supernatant.
-
To determine the internalized fraction, add lysis buffer to the cells to solubilize them and collect the lysate.
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Express the results as a percentage of the total added radioactivity.
In Vivo Biodistribution Study
This protocol evaluates the distribution and tumor uptake of ¹⁷⁷Lu-L1-Peg2-tate in a tumor-bearing animal model.
Materials:
-
Athymic nude mice bearing SSTR2-positive NET xenografts
-
¹⁷⁷Lu-L1-Peg2-tate
-
Anesthetic
-
Gamma counter
-
Calibrated weight standards of the injected dose
Procedure:
-
Administer a known activity of ¹⁷⁷Lu-L1-Peg2-tate (e.g., 1-2 MBq) to each mouse via tail vein injection.
-
At predetermined time points (e.g., 4, 24, 48, 72 hours), euthanize a cohort of mice.
-
Dissect major organs (blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g) by comparing with the standards.
Experimental Workflow Visualization
The following diagram illustrates the typical preclinical evaluation workflow for a novel radiopharmaceutical like this compound.
Conclusion
This compound represents a promising new agent for the targeted radiotherapy of neuroendocrine tumors. The protocols and data presented here provide a framework for its preclinical evaluation. Based on the performance of similar somatostatin analogs, this compound is expected to demonstrate high SSTR2 binding affinity, efficient internalization, and favorable tumor-to-organ ratios, making it a strong candidate for further development and clinical translation. The detailed methodologies provided will enable researchers to rigorously assess its potential as a next-generation therapeutic for NET patients.
References
- 1. Identification of Critical Residues Involved in Ligand Binding and G Protein Signaling in Human Somatostatin Receptor Subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor radionuclide therapy in neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Targeted Radionuclide Therapy - Advancing Nuclear Medicine Through Innovation - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations in Peptide Receptor Radionuclide Therapy (PRRT)
Note: The following application notes and protocols are based on the well-established radiopharmaceutical Lutetium-177 (¹⁷⁷Lu)-DOTA-TATE. Due to the limited availability of public data on L1-Peg2-tate, ¹⁷⁷Lu-DOTA-TATE is used as a close analogue. The "Peg2" modification in this compound likely refers to a short polyethylene glycol linker, which may influence pharmacokinetics and dosimetry. Therefore, the provided data should be considered as a reference, and specific validation for this compound is required.
Introduction to ¹⁷⁷Lu-Peptide Dosimetry in PRRT
Peptide Receptor Radionuclide Therapy (PRRT) is a targeted cancer therapy that uses radiolabeled peptides to deliver cytotoxic radiation to tumor cells that overexpress specific receptors.[1][2][3][4][5] Lutetium-177 (¹⁷⁷Lu) is a commonly used radionuclide in PRRT due to its favorable physical characteristics, including a half-life of 6.7 days and the emission of both beta particles for therapy and gamma photons for imaging.
Accurate dosimetry is crucial in PRRT to optimize the therapeutic dose delivered to the tumor while minimizing radiation exposure to healthy organs, particularly the kidneys and bone marrow, which are often the dose-limiting tissues. Dosimetry calculations aim to determine the absorbed radiation dose in various tissues and tumors, providing a basis for personalized treatment planning and improving the therapeutic outcome.
The standard framework for internal dosimetry is the Medical Internal Radiation Dose (MIRD) schema, which calculates the absorbed dose by considering the cumulative activity in a source organ and the physical properties of the radionuclide. Software such as OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) is widely used to perform these calculations based on preclinical or clinical imaging data.
Quantitative Data: Absorbed Dose Estimates for ¹⁷⁷Lu-DOTA-TATE
The following tables summarize the absorbed dose estimates for ¹⁷⁷Lu-DOTA-TATE in various organs and tumors, as reported in the literature. These values are typically expressed in Gray per Gigabecquerel (Gy/GBq) of administered activity.
Table 1: Absorbed Dose to Organs at Risk and Tumors for ¹⁷⁷Lu-DOTA-TATE
| Organ/Tumor | Mean Absorbed Dose (Gy/GBq) | Reference |
| Kidneys | 0.8 ± 0.3 | |
| Spleen | 1.1 ± 0.5 | |
| Liver | 0.3 ± 0.1 | |
| Bone Marrow | 0.04 ± 0.02 | |
| Tumors | 3.5 ± 2.5 | |
| Whole Body | 0.05 ± 0.02 |
Note: These values represent a summary of reported data and can vary significantly between individual patients.
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-Peptide with ¹⁷⁷Lu
This protocol describes the standard procedure for radiolabeling a DOTA-conjugated peptide (e.g., DOTA-TATE) with ¹⁷⁷Lu.
Materials:
-
DOTA-conjugated peptide (e.g., DOTA-TATE)
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
Sodium acetate buffer (0.5 M, pH 5.0)
-
Gentisic acid solution (50 mg/mL)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
ITLC strips (e.g., silica gel)
-
Mobile phase (e.g., 0.1 M sodium citrate, pH 5.5)
-
Radio-TLC scanner
-
HPLC system with a radioactivity detector
Procedure:
-
In a sterile reaction vial, add 100 µg of the DOTA-peptide.
-
Add 500 µL of sodium acetate buffer to the vial.
-
Add 100 µL of gentisic acid solution as a radioprotectant.
-
Carefully add the required activity of ¹⁷⁷LuCl₃ (e.g., 1-10 GBq) to the reaction vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 95°C for 20-30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity.
Quality Control:
-
Instant Thin Layer Chromatography (ITLC): Spot a small aliquot of the reaction mixture onto an ITLC strip. Develop the chromatogram using the appropriate mobile phase. The radiolabeled peptide should remain at the origin, while free ¹⁷⁷Lu will move with the solvent front.
-
High-Performance Liquid Chromatography (HPLC): Inject a sample onto a C18 column and elute with a gradient of water/acetonitrile containing 0.1% TFA. Monitor the eluate with a UV and a radioactivity detector to separate the radiolabeled peptide from unlabeled peptide and impurities. A radiochemical purity of >95% is generally required for clinical use.
Protocol 2: In Vitro Cell Uptake and Internalization Assay
This protocol is designed to evaluate the specific binding and internalization of the ¹⁷⁷Lu-labeled peptide in receptor-positive cells.
Materials:
-
Somatostatin receptor-positive cell line (e.g., AR42J)
-
Complete cell culture medium
-
Binding buffer (e.g., DMEM with 0.1% BSA)
-
¹⁷⁷Lu-labeled peptide
-
Unlabeled peptide (for blocking)
-
Acid wash buffer (e.g., 0.2 M glycine, 0.05 M NaCl, pH 2.8)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Plate receptor-positive cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
For total binding, add ¹⁷⁷Lu-labeled peptide (e.g., 1 nM) to the wells.
-
For non-specific binding, add a high concentration of unlabeled peptide (e.g., 1 µM) 15 minutes before adding the ¹⁷⁷Lu-labeled peptide.
-
Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
To determine surface-bound activity, wash the cells with ice-cold binding buffer and collect the supernatant.
-
To determine internalized activity, incubate the cells with acid wash buffer for 5 minutes on ice to strip surface-bound radioligand. Collect the supernatant (surface-bound fraction).
-
Lyse the cells with lysis buffer and collect the lysate (internalized fraction).
-
Measure the radioactivity in all fractions using a gamma counter.
-
Calculate the percentage of added activity that is surface-bound and internalized.
Protocol 3: Animal Biodistribution Study
This protocol outlines the procedure for assessing the in vivo biodistribution of the ¹⁷⁷Lu-labeled peptide in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts of a neuroendocrine tumor cell line)
-
¹⁷⁷Lu-labeled peptide
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Dissection tools
-
Gamma counter
-
Weighing scale
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of ¹⁷⁷Lu-labeled peptide (e.g., 1-5 MBq) via the tail vein.
-
At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a group of mice (n=3-5 per time point).
-
Collect blood samples via cardiac puncture.
-
Dissect major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (as a standard) using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Protocol 4: Clinical Dosimetry Imaging Protocol
This protocol describes a typical imaging sequence for patient-specific dosimetry in PRRT with ¹⁷⁷Lu-labeled peptides.
Materials:
-
SPECT/CT scanner
-
¹⁷⁷Lu-labeled peptide infusion setup
-
Amino acid solution for kidney protection
-
Dosimetry software (e.g., OLINDA/EXM)
Procedure:
-
Administer an amino acid solution to the patient to reduce renal uptake of the radiopharmaceutical.
-
Infuse the therapeutic dose of ¹⁷⁷Lu-labeled peptide intravenously over approximately 30 minutes.
-
Acquire whole-body planar and/or SPECT/CT images at multiple time points post-infusion. A common imaging schedule is:
-
24 hours post-infusion
-
72-96 hours post-infusion
-
144-168 hours post-infusion
-
-
Reconstruct the SPECT images with corrections for attenuation, scatter, and collimator-detector response.
-
Delineate regions of interest (ROIs) for source organs (kidneys, liver, spleen, etc.) and tumors on the co-registered CT images.
-
Quantify the activity in each ROI at each time point.
-
Generate time-activity curves (TACs) for each source organ by plotting the activity as a function of time.
-
Calculate the time-integrated activity (residence time) for each organ by fitting the TACs to an exponential function and integrating from zero to infinity.
-
Input the residence times into a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed doses to target organs.
Visualizations
Caption: Workflow for patient-specific dosimetry calculations in PRRT.
Caption: Workflow for radiolabeling and quality control of ¹⁷⁷Lu-DOTA-peptides.
Caption: Cellular uptake and internalization of ¹⁷⁷Lu-labeled peptides.
References
- 1. Personalized dosimetry of 177Lu-DOTATATE: a comparison of organ- and voxel-level approaches using open-access images - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dosimetry of [177Lu]Lu-PSMA-Targeted Radiopharmaceutical Therapies in Patients with Prostate Cancer: A Comparative Systematic Review and Metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lutathera Delays Growth of Advanced Neuroendocrine Tumors - NCI [cancer.gov]
- 4. Peptide Receptor Radionuclide Therapy for Gastroenteropancreatic Neuroendocrine Tumors Implications for Current Practice - The ASCO Post [ascopost.com]
- 5. Gastro-Enteric-Pancreatic Neuroendocrine Tumor Treatment: 177Lu-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
How to synthesize L1-Peg2-tate for research purposes
Dear Researcher,
To provide you with an accurate and detailed protocol for the synthesis of L1-Peg2-tate, clarification is needed regarding the specific molecule represented by "L1" . The term "L1" is broad and can refer to several different molecules in a research context, including but not limited to:
-
L1 cell adhesion molecule (L1CAM): A transmembrane protein involved in the nervous system.
-
LINE-1 (L1) retrotransposon proteins: ORF1p and ORF2p, involved in the replication of L1 retrotransposons.
-
Metallo-β-lactamase L1: A bacterial enzyme that confers antibiotic resistance.
The synthetic strategy for attaching a PEG2-tate moiety will vary significantly depending on the nature of the "L1" molecule (e.g., a protein, a peptide, or a small molecule).
Once you specify the identity of "L1," a comprehensive set of application notes and protocols can be developed, including:
-
Detailed synthetic and bioconjugation methods.
-
Purification and characterization techniques.
-
Quantitative data summarized in tables.
-
Diagrams of experimental workflows and relevant signaling pathways.
We look forward to your clarification to proceed with your request.
Application Notes and Protocols for Longitudinal Tumor Monitoring Using L1-Peg2-tate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of L1-Peg2-tate for longitudinal monitoring of tumors expressing somatostatin receptor subtype 2 (SSTR2). The protocols detailed below are based on established methodologies for similar SSTR2-targeting radiopharmaceuticals and the available information on this compound, a novel nonadentate ligand-based radiotracer.
Introduction
This compound is a promising radiopharmaceutical designed for high-affinity and specific targeting of SSTR2, a receptor frequently overexpressed in various neuroendocrine tumors (NETs). It comprises a Tyr3-octreotate (TATE) peptide, which binds to SSTR2, linked via a di-polyethylene glycol (Peg2) spacer to a novel chelator, designated as L1. This molecular design aims to optimize pharmacokinetic properties for clear tumor visualization with Positron Emission Tomography (PET). The ability to perform longitudinal PET imaging with this compound allows for non-invasive monitoring of tumor growth, assessment of therapeutic response, and guidance for personalized treatment strategies in oncology.[1]
Radiolabeled somatostatin analogues, such as this compound, represent a cornerstone in the theranostic approach to managing SSTR-positive tumors. By labeling the same peptide conjugate with different radionuclides, it is possible to perform both diagnostic imaging (e.g., with Gallium-68) and targeted radionuclide therapy (e.g., with Lutetium-177 or Actinium-225).[1]
Principle of Action: SSTR2 Signaling
Somatostatin receptors are G-protein coupled receptors that, upon binding to their natural ligand somatostatin or synthetic analogues like TATE, initiate a cascade of intracellular signaling events. The activation of SSTR2 typically leads to the inhibition of cell proliferation and hormone secretion. Key signaling pathways involved include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Understanding this pathway is crucial for interpreting the biological effects of SSTR2-targeted agents.
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
The synthesis of the this compound precursor is a multi-step process involving solid-phase peptide synthesis (SPPS) to assemble the TATE peptide with the Peg2 linker, followed by the conjugation of the L1 chelator.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Di-polyethylene glycol (Peg2) linker with a carboxyl group
-
L1 chelator precursor
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC for purification
Procedure:
-
Peptide Synthesis: Assemble the TATE peptide sequence on the Rink amide resin using standard Fmoc-based SPPS.
-
Linker Coupling: Couple the Fmoc-protected Peg2 linker to the N-terminus of the peptide.
-
Chelator Conjugation: Deprotect the Fmoc group from the linker and couple the L1 chelator precursor.
-
Cleavage and Deprotection: Cleave the peptide conjugate from the resin and remove all protecting groups using the cleavage cocktail.
-
Purification: Purify the crude this compound precursor by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Protocol 2: Radiolabeling of this compound with Gallium-68
This protocol describes the radiolabeling of the this compound precursor with Gallium-68 (⁶⁸Ga) for PET imaging.
Materials:
-
This compound precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (pH 4.5)
-
Metal-free water
-
Heating block
-
Radio-TLC or radio-HPLC for quality control
-
C18 Sep-Pak cartridge for purification (if necessary)
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Reaction Setup: In a sterile, metal-free vial, add the this compound precursor (typically 10-20 µg) dissolved in metal-free water. Add sodium acetate buffer to adjust the pH to 4.0-4.5.
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Heat the mixture at 95°C for 10-15 minutes.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.
-
Purification (if necessary): If the RCP is below 95%, purify the labeled product using a C18 Sep-Pak cartridge.
-
Final Formulation: Formulate the purified [⁶⁸Ga]Ga-L1-Peg2-tate in a sterile, pyrogen-free saline solution for injection.
Protocol 3: In Vivo Longitudinal Tumor Monitoring with [⁶⁸Ga]Ga-L1-Peg2-tate PET/CT
This protocol outlines the procedure for longitudinal PET/CT imaging in a tumor-bearing mouse model to monitor tumor growth and therapeutic response.
Materials:
-
Tumor-bearing mice (e.g., with SSTR2-expressing xenografts)
-
[⁶⁸Ga]Ga-L1-Peg2-tate
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Calipers for manual tumor measurement
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Radiotracer Administration: Inject a known activity of [⁶⁸Ga]Ga-L1-Peg2-tate (typically 3-5 MBq) intravenously via the tail vein.
-
PET/CT Imaging: At a predetermined time point post-injection (e.g., 60 minutes), acquire whole-body PET and CT images.
-
Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., weekly) to monitor changes in tumor uptake and volume.
-
Manual Tumor Measurement: At each imaging time point, measure the tumor dimensions (length and width) using calipers to calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Image Analysis:
-
Reconstruct PET and CT images.
-
Fuse the PET and CT images for anatomical localization of radiotracer uptake.
-
Draw regions of interest (ROIs) over the tumor and other relevant organs on the fused images.
-
Quantify the radiotracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Data Presentation
Quantitative data from preclinical studies should be summarized in tables for clear comparison. Below are representative tables for in vitro and in vivo data for an SSTR2-targeting radiotracer.
Table 1: In Vitro Characterization of this compound
| Parameter | [⁶⁸Ga]Ga-L1-Peg2-tate | [¹⁷⁷Lu]Lu-L1-Peg2-tate |
| Radiochemical Purity | >95% | >99% |
| Molar Activity (GBq/µmol) | 15-20 | 40-50 |
| IC₅₀ (nM) vs SSTR2 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Cell Uptake (% added activity/10⁶ cells) | 12.5 ± 1.8 | 25.3 ± 3.1 |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical performance of similar radiotracers.
Table 2: In Vivo Biodistribution of [⁶⁸Ga]Ga-L1-Peg2-tate in Tumor-Bearing Mice (60 min p.i.)
| Organ | %ID/g (Mean ± SD) |
| Blood | 0.8 ± 0.2 |
| Tumor | 15.2 ± 2.5 |
| Muscle | 0.5 ± 0.1 |
| Liver | 1.5 ± 0.4 |
| Spleen | 2.1 ± 0.6 |
| Kidneys | 25.8 ± 4.2 |
| Bone | 0.6 ± 0.2 |
| Tumor-to-Blood Ratio | 19.0 |
| Tumor-to-Muscle Ratio | 30.4 |
%ID/g = percentage of injected dose per gram of tissue. Data are hypothetical examples based on typical performance of similar radiotracers.
Table 3: Longitudinal Tumor Volume Monitoring
| Time Point | Treatment Group (mm³) | Control Group (mm³) |
| Baseline (Day 0) | 105 ± 15 | 102 ± 12 |
| Week 1 | 120 ± 20 | 250 ± 35 |
| Week 2 | 115 ± 18 | 550 ± 60 |
| Week 3 | 100 ± 15 | 980 ± 95 |
Tumor volumes are presented as mean ± standard deviation and are hypothetical examples.
Conclusion
This compound represents a valuable tool for the longitudinal monitoring of SSTR2-positive tumors. The detailed protocols provided herein offer a framework for its synthesis, radiolabeling, and in vivo application. The ability to non-invasively and quantitatively assess tumor burden and response to therapy using PET imaging with [⁶⁸Ga]Ga-L1-Peg2-tate can significantly contribute to the development of more effective and personalized cancer treatments.
References
Application Note: Protocol for Quality Control of Radiolabeled L1-Peg2-tate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive set of protocols for the quality control (QC) of L1-Peg2-tate, a peptide targeting the somatostatin receptor, radiolabeled with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. These guidelines are essential to ensure the safety, efficacy, and purity of the radiopharmaceutical prior to preclinical or clinical use.
Introduction
This compound is a synthetic peptide analog designed for high-affinity binding to somatostatin receptors (SSTRs), which are overexpressed in many neuroendocrine tumors (NETs). When radiolabeled with a positron-emitting radionuclide like Gallium-68, [⁶⁸Ga]Ga-L1-Peg2-tate allows for the sensitive and specific visualization of these tumors via PET.
Rigorous quality control is a mandatory step in the preparation of any radiopharmaceutical to ensure it meets established standards of identity, purity, and quality before administration.[1][2] This protocol outlines the critical QC tests for [⁶⁸Ga]Ga-L1-Peg2-tate, covering its physicochemical, radiochemical, and biological properties.
Overall Quality Control Workflow
The following diagram illustrates the logical flow of the quality control process for [⁶⁸Ga]Ga-L1-Peg2-tate, from the final synthesized product to its release for use.
Caption: Overall workflow for the quality control of [⁶⁸Ga]Ga-L1-Peg2-tate.
Quality Control Specifications
All manufactured batches of [⁶⁸Ga]Ga-L1-Peg2-tate must meet the predefined acceptance criteria before they can be released for use.[3][4] The following table summarizes the required tests and their specifications.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |
| pH | pH indicator strips or pH meter | 4.5 - 7.5 |
| Radionuclidic Identity | Gamma-ray spectrometry | Principal photon at 511 keV; absence of other significant gamma emissions |
| Radionuclidic Purity | Half-life determination | 68.3 ± 3 minutes |
| ⁶⁸Ge Breakthrough | ≤ 0.001% of total activity at time of administration[5] | |
| Radiochemical Purity (RCP) | HPLC / Radio-TLC | ≥ 95% [⁶⁸Ga]Ga-L1-Peg2-tate |
| Chemical Purity | HPLC (UV detection) | Concentration of this compound precursor and other impurities within validated limits |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 17.5 EU/V, where V is the maximum recommended dose in mL |
| Sterility | Direct inoculation or membrane filtration | No microbial growth observed (retrospective test) |
| Filter Integrity | Bubble Point or Pressure Hold Test | Pass |
Table 1: Quality control specifications for [⁶⁸Ga]Ga-L1-Peg2-tate.
Experimental Protocols
Physical and Chemical Tests
4.1.1 Appearance
-
Method: Visually inspect the final product vial against a white and black background under good lighting.
-
Procedure:
-
Place the vial containing the final radiopharmaceutical solution in front of a well-lit white background.
-
Observe for any visible particulate matter or discoloration.
-
Repeat the observation against a black background.
-
Record the observation (e.g., "Clear, colorless solution, free of particulates").
-
4.1.2 pH Measurement
-
Method: Use a calibrated pH meter or validated pH indicator strips.
-
Procedure:
-
Aseptically withdraw a small drop (approx. 10 µL) of the final product solution.
-
Apply the drop to a pH indicator strip.
-
Immediately compare the resulting color to the color chart provided by the manufacturer.
-
Record the pH value.
-
Radionuclidic Purity and Identity
4.2.1 Germanium-68 Breakthrough
-
Method: Gamma-ray spectrometry after decay of ⁶⁸Ga.
-
Procedure:
-
Measure the activity of the final product in a dose calibrator and record the value (A_initial).
-
Store the vial in a shielded container for at least 24 hours to allow for the complete decay of ⁶⁸Ga.
-
After 24 hours, place the vial in a gamma spectrometer.
-
Measure the activity of the long-lived ⁶⁸Ge parent, identifiable by its 1077 keV gamma emission.
-
Calculate the ⁶⁸Ge breakthrough as a percentage of the initial total activity.
-
Radiochemical Purity (RCP)
The determination of RCP is crucial to ensure that the radioactivity is in the desired chemical form. This is typically performed using two complementary methods: High-Performance Liquid Chromatography (HPLC) and Instant Thin-Layer Chromatography (ITLC).
4.3.1 RCP by High-Performance Liquid Chromatography (HPLC)
HPLC provides a high-resolution separation of the desired radiolabeled peptide from impurities like free ⁶⁸Ga and other radiolabeled species.
Caption: Experimental workflow for determining Radiochemical Purity (RCP) by HPLC.
-
Protocol:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Sample Preparation: Aseptically withdraw ~50 µL of the final product and dilute it with 100-200 µL of mobile phase A.
-
Injection: Inject 20-50 µL of the prepared sample onto the column.
-
Analysis: Run the HPLC method as specified in Table 2. The system should be equipped with a UV detector (to identify the non-radiolabeled peptide precursor) and a radioactivity detector connected in series.
-
Data Processing: Integrate the areas of all radioactive peaks in the radiochromatogram.
-
Calculation: Calculate the RCP using the formula:
-
% RCP = (Area of [⁶⁸Ga]Ga-L1-Peg2-tate peak / Total area of all radioactive peaks) x 100
-
-
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 95% A; 2-12 min: linear gradient to 20% A; 12-15 min: 20% A; 15-17 min: return to 95% A; 17-20 min: re-equilibration |
| Expected Retention | Free ⁶⁸Ga: ~2-3 min; [⁶⁸Ga]Ga-L1-Peg2-tate: ~8-10 min (must be validated) |
Table 2: Example HPLC method for RCP determination.
4.3.2 RCP by Instant Thin-Layer Chromatography (ITLC)
ITLC is a rapid method to quantify free, unbound ⁶⁸Ga.
| System | Stationary Phase | Mobile Phase | Species Migration |
| System 1 | ITLC-SG | 1 M Ammonium Acetate / Methanol (1:1) | Rf = 0.0 - 0.1: Free ⁶⁸GaRf = 0.9 - 1.0: [⁶⁸Ga]Ga-L1-Peg2-tate |
Table 3: Example Radio-TLC system for RCP determination.
-
Protocol:
-
Pour the mobile phase into a developing tank to a depth of ~0.5 cm and allow the atmosphere to saturate.
-
Using a pencil, draw a faint origin line ~1.5 cm from the bottom of an ITLC-SG strip.
-
Carefully spot ~1-2 µL of the final product onto the origin line and allow it to air dry completely.
-
Place the strip into the developing tank, ensuring the origin spot is above the solvent level.
-
Allow the solvent front to migrate to approximately 1 cm from the top of the strip.
-
Remove the strip, mark the solvent front, and allow it to dry.
-
Determine the distribution of radioactivity using a radio-TLC scanner or by cutting the strip in half (at Rf = 0.5) and counting each piece in a dose calibrator or gamma counter.
-
Calculation:
-
% [⁶⁸Ga]Ga-L1-Peg2-tate = (Counts in top section / Total counts) x 100
-
-
Biological Tests
4.4.1 Bacterial Endotoxin Test (BET)
-
Method: The standard method is the Limulus Amebocyte Lysate (LAL) test, which can be performed using the gel-clot technique or a more rapid photometric method.
-
Protocol (Gel-Clot Method):
-
Aseptically transfer a defined volume of the final product into a depyrogenated test tube. Note: The product may require dilution with LAL reagent water to overcome potential inhibition.
-
Add the LAL reagent to the sample tube, a positive product control tube, and a negative control tube (LAL reagent water).
-
Gently mix and incubate the tubes at 37 ± 1 °C for 60 ± 2 minutes in a non-vibrating water bath or heating block.
-
After incubation, carefully invert each tube 180°.
-
A positive result (endotoxin present at or above the detection limit) is indicated by the formation of a solid gel that remains intact. The negative control must show no gel formation, and the positive control must show solid gel formation for the test to be valid.
-
4.4.2 Sterility Test
-
Method: As per USP/Ph. Eur. guidelines, typically via direct inoculation or membrane filtration. This is a retrospective test due to the required incubation period.
-
Protocol (Direct Inoculation):
-
Within a certified aseptic environment (e.g., laminar flow hood), inoculate a specified volume of the radiopharmaceutical into two types of growth media: Fluid Thioglycollate Medium (for anaerobic and some aerobic bacteria) and Soybean-Casein Digest Medium (for fungi and aerobic bacteria).
-
Incubate the media at their respective optimal temperatures (e.g., 30-35 °C for FTM, 20-25 °C for SCDM) for 14 days.
-
Visually inspect the media for any signs of turbidity, which would indicate microbial growth. The product is considered sterile if no growth is observed after the incubation period.
-
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Quality Control of 68Ga-Citrate for PET Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L1-Peg2-tate Therapeutic Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L1-Peg2-tate is a novel therapeutic agent designed for targeted radionuclide therapy. It comprises a targeting moiety against the L1 cell adhesion molecule (L1CAM), a polyethylene glycol (Peg) linker, and a DOTA chelator conjugated to an octreotate analog (tate). L1CAM is overexpressed in various cancers and is associated with tumor progression, metastasis, and poor prognosis, making it an attractive therapeutic target.[1][2] The octreotate component allows for the chelation of radiometals, such as Lutetium-177 (¹⁷⁷Lu), for delivering localized radiation to tumor cells. This document provides detailed protocols for preclinical evaluation of this compound in animal models.
L1CAM Signaling Pathway
L1CAM activation can initiate several downstream signaling cascades that promote tumor growth, invasion, and chemoresistance. Understanding these pathways is crucial for elucidating the mechanism of action of L1CAM-targeted therapies.
Caption: L1CAM-mediated signaling pathways in cancer cells.
Experimental Protocols
Animal Model Selection and Development
The choice of an appropriate animal model is critical for the preclinical evaluation of this compound. A xenograft model using human cancer cell lines with high L1CAM expression is recommended.
1.1. Cell Line Selection:
-
Recommended Cell Lines: SKOV3ip (ovarian cancer), H727 (neuroendocrine tumor), MeWo (melanoma), and various patient-derived xenograft (PDX) models with confirmed L1CAM expression.[1][3]
-
Verification of L1CAM Expression: Confirm L1CAM expression levels in selected cell lines using Western blot, flow cytometry, or immunohistochemistry (IHC).
1.2. Animal Strain:
-
Immunocompromised mice, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, are suitable for establishing xenografts.
1.3. Tumor Implantation:
-
Culture L1CAM-positive cancer cells to 80-90% confluency.
-
Harvest and resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject approximately 1-10 million cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumors are typically ready for study when they reach a volume of 100-200 mm³.
Radiolabeling of this compound with ¹⁷⁷Lu
This protocol outlines the general steps for radiolabeling the DOTA-conjugated this compound with Lutetium-177.
Materials:
-
This compound peptide
-
¹⁷⁷LuCl₃ in HCl
-
Ammonium acetate buffer (0.4 M, pH 5.5)
-
Sterile, metal-free reaction vial
-
Heating block
-
ITLC strips and radio-TLC scanner
-
HPLC system with a radioactivity detector
Procedure:
-
Add a calculated amount of this compound to a sterile reaction vial.
-
Add the ammonium acetate buffer to the vial.
-
Carefully add the ¹⁷⁷LuCl₃ solution to the vial.
-
Incubate the reaction mixture at 95°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Determine the radiochemical purity (RCP) using ITLC and HPLC. An RCP of >95% is generally required for in vivo studies.
Preclinical Therapeutic Studies
This study is essential to determine the uptake and retention of ¹⁷⁷Lu-L1-Peg2-tate in the tumor and other major organs.
Experimental Workflow:
Caption: Workflow for a biodistribution study.
Protocol:
-
Use tumor-bearing mice with established xenografts.
-
Inject a known amount of ¹⁷⁷Lu-L1-Peg2-tate (e.g., 1-2 MBq) intravenously via the tail vein.
-
At predefined time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, euthanize groups of mice (n=3-5 per group).
-
Collect blood and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle, and bone).
-
Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
This study evaluates the anti-tumor effect of ¹⁷⁷Lu-L1-Peg2-tate.
Experimental Workflow:
Caption: Workflow for a therapeutic efficacy study.
Protocol:
-
Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: ¹⁷⁷Lu-L1-Peg2-tate (low dose, e.g., 10 MBq)
-
Group 3: ¹⁷⁷Lu-L1-Peg2-tate (high dose, e.g., 20 MBq)
-
Optional Group 4: Non-radiolabeled this compound
-
-
Administer the treatment intravenously. The treatment can be a single dose or a fractionated dose regimen.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint can be defined by a specific tumor volume, a predetermined time point, or signs of morbidity.
-
Analyze the data to determine tumor growth inhibition and any survival benefit.
Assess the potential side effects of ¹⁷⁷Lu-L1-Peg2-tate.
Protocol:
-
Monitor mice from the efficacy study for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the study endpoint, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and renal toxicity.
-
Harvest major organs (kidneys, liver, bone marrow) for histopathological examination.
Data Presentation
Table 1: Biodistribution of ¹⁷⁷Lu-L1-Peg2-tate in SKOV3ip Xenograft Model (%ID/g ± SD)
| Tissue | 1 h | 4 h | 24 h | 48 h | 72 h |
| Blood | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.02 |
| Tumor | 8.5 ± 1.2 | 12.3 ± 2.1 | 15.1 ± 2.5 | 13.5 ± 1.9 | 10.2 ± 1.5 |
| Liver | 2.5 ± 0.5 | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.7 ± 0.1 |
| Kidneys | 15.1 ± 2.8 | 10.5 ± 1.9 | 4.2 ± 0.8 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| Spleen | 1.1 ± 0.2 | 0.9 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.08 | 0.3 ± 0.05 |
| Lungs | 1.8 ± 0.4 | 1.2 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.06 |
Data are hypothetical and based on typical values for similar radiopharmaceuticals.
Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-L1-Peg2-tate in H727 Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | 1250 ± 150 | - |
| ¹⁷⁷Lu-L1-Peg2-tate (10 MBq) | 625 ± 80 | 50 |
| ¹⁷⁷Lu-L1-Peg2-tate (20 MBq) | 310 ± 55 | 75.2 |
Data are hypothetical and based on published results for similar therapies.
Table 3: Hematological Toxicity Profile
| Parameter | Vehicle | ¹⁷⁷Lu-L1-Peg2-tate (20 MBq) |
| White Blood Cells (10⁹/L) | 8.5 ± 1.2 | 4.2 ± 0.8 |
| Red Blood Cells (10¹²/L) | 7.8 ± 0.9 | 6.5 ± 1.1 |
| Platelets (10⁹/L) | 950 ± 120 | 550 ± 90 |
p < 0.05 compared to vehicle. Data are hypothetical and represent potential changes.
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models. The detailed protocols for animal model development, radiolabeling, biodistribution, efficacy, and toxicity studies will guide researchers in generating robust and reliable data for the further development of this promising therapeutic agent. Adherence to these standardized methods will facilitate the comparison of results across different studies and contribute to the successful translation of this compound to the clinical setting.
References
- 1. Therapeutic antibodies to human L1CAM: functional characterization and application in a mouse model for ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Knockdown of L1CAM significantly reduces metastasis in a xenograft model of human melanoma: L1CAM is a potential target for anti-melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reducing Kidney Uptake of L1-Peg2-tate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the renal uptake of L1-Peg2-tate during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is reducing kidney uptake of this compound important?
A1: The kidneys are a primary route of excretion for many radiolabeled peptides, including this compound.[1][2][3] High accumulation and retention of the radiopharmaceutical in the kidneys can lead to a significant radiation dose to this organ, potentially causing nephrotoxicity.[2][3] This toxicity can be a dose-limiting factor in peptide receptor radionuclide therapy (PRRT), preventing the administration of a therapeutically optimal dose to the target tumor tissue. Therefore, reducing kidney uptake is crucial to enhance the safety and efficacy of this compound.
Q2: What is the primary mechanism of this compound uptake in the kidneys?
A2: The primary mechanism for the renal uptake of small peptides like this compound involves glomerular filtration followed by reabsorption in the proximal tubules. This reabsorption is mediated by the endocytic receptors megalin and cubilin, which are highly expressed on the apical membrane of proximal tubule cells. These receptors bind a wide range of filtered proteins and peptides, leading to their internalization and subsequent lysosomal degradation.
Q3: What are the most common strategies to reduce kidney uptake of radiolabeled peptides?
A3: The most common and clinically established strategy is the co-infusion of positively charged amino acids, such as L-lysine and L-arginine. Other promising strategies include the use of plasma expanders like succinylated gelatin (Gelofusine), and modifications to the peptide structure itself, such as PEGylation.
Q4: How does PEGylation of DOTA-TATE (as in this compound) affect kidney uptake?
A4: PEGylation, the process of attaching polyethylene glycol (PEG) chains to the peptide, can influence the pharmacokinetic profile of the molecule. Generally, PEGylation increases the hydrodynamic size of the peptide, which can reduce the rate of glomerular filtration and subsequently decrease kidney uptake. However, the effect of PEGylation on renal uptake can be complex and depends on the size and structure of the PEG linker. While some studies show reduced kidney uptake with PEGylated peptides, others with smaller PEG linkers have shown little influence.
Troubleshooting Guides
Issue: High Kidney Uptake Observed in Pre-clinical Imaging Studies
Possible Cause 1: Inadequate Renal Protection Protocol
-
Solution: Implement or optimize a renal protection protocol. The standard approach is the co-infusion of a solution containing L-lysine and L-arginine. For pre-clinical models, this can be administered intravenously or intraperitoneally.
-
Experimental Protocol: Amino Acid Co-infusion in Rodent Models
-
Prepare the Amino Acid Solution: Prepare a sterile solution of 2.5% L-lysine and 2.5% L-arginine in 0.9% saline.
-
Administration Route:
-
Intravenous (IV) Infusion: Thirty minutes prior to the injection of this compound, start an IV infusion of the amino acid solution at a rate of 375-500 ml/h for a total of 4 hours. The radiopharmaceutical can be co-infused during this period.
-
Intraperitoneal (IP) Injection: For simpler administration in rodents, an IP injection of the amino acid solution can be given 30 minutes before and after the radiopharmaceutical injection.
-
-
Dosage: Adjust the total volume and infusion rate based on the animal's weight and tolerance.
-
Possible Cause 2: Suboptimal Performance of Amino Acid Co-infusion
-
Solution: Consider using succinylated gelatin (e.g., Gelofusine) as an alternative or in combination with amino acids. Gelofusine has been shown to be highly effective in reducing the renal uptake of various radiolabeled peptides.
-
Experimental Protocol: Gelofusine Administration in Rodent Models
-
Preparation: Use a commercially available succinylated gelatin solution.
-
Administration: Administer Gelofusine intravenously 2 minutes prior to the injection of this compound.
-
Dosage: The volume administered should be adjusted based on the animal model and experimental design. Studies have shown significant reduction in kidney uptake with this method.
-
Issue: Unexpectedly Low Tumor-to-Kidney Ratio Despite Renal Protection
Possible Cause: Altered Pharmacokinetics due to Renal Protection Agents
-
Solution: It is crucial to evaluate whether the renal protection strategy negatively impacts the tumor uptake of this compound. While amino acid co-infusion and Gelofusine are generally not expected to affect tumor uptake, it is essential to include control groups in your experiments to verify this.
-
Experimental Workflow:
-
Group 1 (Control): Administer this compound without any renal protection.
-
Group 2 (Amino Acids): Administer this compound with the amino acid co-infusion protocol.
-
Group 3 (Gelofusine): Administer this compound with Gelofusine pre-injection.
-
Analysis: Perform biodistribution studies at various time points to compare the quantitative uptake of this compound in the tumor and kidneys across all groups.
-
Quantitative Data Summary
The following tables summarize representative data on the reduction of kidney uptake for radiolabeled somatostatin analogues using different protective strategies. Note that specific data for this compound is limited; therefore, data from structurally similar peptides are presented to guide experimental design.
Table 1: Effect of Amino Acid Co-infusion on Kidney Uptake of Radiolabeled Peptides
| Radiopharmaceutical | Animal Model | Intervention | % Reduction in Kidney Uptake (approx.) | Reference |
| 111In-pentetreotide | Human | Amino Acid Infusion | Significant reduction | |
| 177Lu-DOTATATE/-TOC | Human | 50g vs 75g Amino Acids | Similar efficacy | |
| 68Ga-Trivehexin | Mouse | Arg/Lys (IV) | 25% | |
| 177Lu-D0301 | Mouse | Arg/Lys (IV) | 41% |
Table 2: Effect of Gelofusine on Kidney Uptake of Radiolabeled Peptides
| Radiopharmaceutical | Animal Model | Intervention | % Reduction in Kidney Uptake (approx.) | Reference |
| 68Ga-Trivehexin | Mouse | Gelofusine (IV) | 70% | |
| 177Lu-D0301 | Mouse | Gelofusine (IV) | 61-85% | |
| 111In-octreotide | Human | Gelofusine Infusion | 45% |
Visualizations
Signaling Pathway of Renal Peptide Reabsorption
Caption: Renal uptake of this compound via megalin and cubilin.
Experimental Workflow for Comparing Renal Protection Strategies
Caption: Workflow for evaluating renal protection strategies.
Logical Relationship for Troubleshooting High Kidney Uptake
Caption: Troubleshooting logic for high kidney uptake.
References
Troubleshooting L1-Peg2-tate synthesis impurities
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering impurities during the synthesis of L1-Peg2-tate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the Solid-Phase Peptide Synthesis (SPPS) of this compound?
A1: During the SPPS of complex peptides like this compound, several types of impurities can arise from the manufacturing process or subsequent degradation.[1][2] Common impurities include deletion sequences (missing one or more amino acids), insertion sequences (addition of an extra amino acid), truncated sequences, and products from incomplete removal of protecting groups.[1][3][4] Other significant impurities can result from side-chain modifications, oxidation (especially of residues like tryptophan), deamidation (particularly from asparagine), and racemization of amino acids.
Q2: Which analytical methods are recommended for detecting and characterizing impurities in this compound preparations?
A2: A combination of chromatographic and spectrometric techniques is essential for robust impurity profiling. The most common methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification. LC-MS provides high sensitivity and resolution, allowing for the detection of trace impurities and providing data on their molecular weight and structure. For complex cases, especially with isomeric impurities, advanced techniques like two-dimensional LC-MS (2D LC-MS) or ion mobility spectrometry (IMS) may be employed.
Q3: How can peptide aggregation be minimized during synthesis and purification?
A3: Peptide aggregation is a common issue, particularly with hydrophobic sequences, that can lead to incomplete reactions and purification difficulties. Strategies to minimize aggregation include reducing the substitution degree of the resin, using specialized solvents like a DMSO/DMF mixture to disrupt hydrogen bonding, and performing couplings at an elevated temperature. Capping unreacted amino groups after each coupling step can also prevent the formation of aggregation-prone deletion sequences.
Q4: What is the significance of counter-ions like Trifluoroacetic Acid (TFA) as impurities?
A4: Trifluoroacetic acid (TFA) is commonly used in the cleavage step of SPPS and for mobile phases in RP-HPLC purification. Residual TFA can remain in the final peptide product as a counter-ion. While often present, high levels of TFA can affect the peptide's biological activity and stability. Therefore, it is crucial to control and quantify its presence, often through ion-exchange chromatography or specific analytical methods.
Troubleshooting Guide: this compound Synthesis Impurities
This section addresses specific issues you may encounter during your synthesis workflow.
Problem 1: Low Purity of Crude this compound Post-Cleavage
Q: My crude product shows very low purity (<50%) on the initial HPLC analysis. What are the likely causes and how can I improve it?
A: Potential Causes & Solutions
-
Incomplete Amino Acid Coupling: This is a primary cause of deletion sequences. Steric hindrance from bulky amino acids (like Arginine) or aggregation of the growing peptide chain on the resin can prevent complete reaction.
-
Solution 1: Double Coupling: Repeat the coupling step for problematic amino acids, especially those known to be sterically hindered or when coupling identical amino acids in sequence.
-
Solution 2: Optimize Coupling Reagents: Use highly efficient coupling reagents like HATU or HCTU to improve reaction kinetics.
-
Solution 3: Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the probability of successful reaction.
-
Solution 4: Use Ultrasonic Agitation: Ultrasonic-assisted SPPS can significantly reduce coupling times and improve yields by disrupting peptide aggregation.
-
-
Inefficient Fmoc-Deprotection: Incomplete removal of the Fmoc protecting group will lead to the termination of the peptide chain at that point, creating truncated sequences.
-
Solution 1: Monitor Deprotection: Use real-time UV monitoring of the Fmoc adduct in the waste stream to ensure the deprotection reaction goes to completion.
-
Solution 2: Extend Deprotection Time: For difficult sequences, increasing the piperidine treatment time or performing a second treatment can ensure complete Fmoc removal.
-
-
Peptide Aggregation on Resin: The growing peptide chain can form secondary structures that make reactive sites inaccessible.
-
Solution 1: Change Solvent Composition: Incorporate solvents like DMSO or use 6N guanidine/DMF mixtures to disrupt secondary structures.
-
Solution 2: Increase Synthesis Temperature: Raising the reaction temperature can improve reaction efficiency and reduce aggregation, though this should be tested for each specific sequence.
-
Problem 2: Mass Spectrometry Reveals Peaks Corresponding to Deletion or Insertion Sequences
Q: My LC-MS results show significant peaks with masses corresponding to the target peptide minus or plus an amino acid residue. How do I troubleshoot this?
A: Potential Causes & Solutions
-
Deletion Sequences (-1 Amino Acid): These arise from incomplete coupling or deprotection steps.
-
Workflow:
-
Identify the missing residue by analyzing the mass difference.
-
Review the synthesis protocol for the coupling step of that specific amino acid.
-
Implement corrective actions such as double coupling, using a more potent coupling reagent, or increasing reaction time for that specific step in the next synthesis.
-
Consider capping unreacted amines after each coupling step to terminate deletion sequences and facilitate easier purification.
-
-
-
Insertion Sequences (+1 Amino Acid): These are often caused by impurities in the amino acid raw materials or process errors.
-
Cause 1: Dipeptide Impurities: The Fmoc-protected amino acid raw material may contain Fmoc-Xaa-Xaa-OH dipeptide impurities.
-
Solution: Ensure high-quality, pre-screened amino acid building blocks are used. Sourcing from reputable suppliers is critical.
-
-
Cause 2: Inefficient Washing: Residual piperidine from the deprotection step can cause the premature removal of the Fmoc group from the next amino acid in the reaction vessel before it is coupled to the resin.
-
Solution: Ensure thorough and extended washing steps after Fmoc deprotection to completely remove all traces of piperidine.
-
-
Key Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis
This protocol outlines a general method for analyzing the purity of a crude or purified this compound sample.
-
System Preparation:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-230 nm.
-
Column Temperature: 30-40 °C.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10-15 minutes.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient, for example:
-
5% to 65% Mobile Phase B over 30 minutes.
-
65% to 95% Mobile Phase B over 2 minutes.
-
Hold at 95% Mobile Phase B for 3 minutes.
-
Return to 5% Mobile Phase B over 1 minute and re-equilibrate.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by determining the peak area of the main product as a percentage of the total peak area of all integrated peaks.
-
Protocol 2: LC-MS for Impurity Identification
This protocol is for identifying the mass of the main product and its impurities.
-
System: Use an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Chromatography:
-
Use a method similar to the analytical RP-HPLC protocol. However, it is often preferable to use a mobile phase modifier that is more MS-friendly, such as formic acid (FA) instead of TFA, as TFA can cause ion suppression.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a wide range (e.g., 300-2000 m/z) to detect the various charge states of the peptide and potential impurities.
-
Data Acquisition: Acquire data in full scan mode. For detailed structural analysis, tandem MS (MS/MS) can be performed on selected impurity peaks to obtain fragmentation data.
-
-
Data Analysis:
-
Deconvolute the mass spectra of the main peak and impurity peaks to determine their monoisotopic masses.
-
Compare the observed masses of impurities to the theoretical mass of the target peptide to hypothesize their identity (e.g., deletion, modification, incomplete deprotection).
-
Data & Visualizations
Table 1: Common Analytical Techniques for Impurity Profiling
| Technique | Purpose | Detects | Resolution/Sensitivity |
| RP-HPLC-UV | Quantify purity and relative amounts of impurities. | Any UV-absorbing species. | High resolution for separation. Sensitivity typically to ~0.10%. |
| LC-MS | Identify impurities by molecular weight. | Ionizable species. | High sensitivity and mass accuracy, crucial for identifying unknown peaks. |
| MS/MS | Structural characterization of impurities. | Fragment ions of a selected parent ion. | Provides sequence and modification site information. |
| Amino Acid Analysis (AAA) | Confirm amino acid composition and quantify peptide content. | Individual amino acids after hydrolysis. | High accuracy for quantification (Net Peptide Content). |
| Ion Mobility Spectrometry (IMS) | Separate isomeric impurities. | Isomers with different shapes/sizes. | Can resolve impurities with the same mass but different structures. |
Diagrams
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for identifying common synthesis impurities.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Tips To Ensure Proper Purity In Solid-Phase Peptide Synthesis! [biochain.in]
Technical Support Center: Overcoming Resistance to L1-Peg2-tate Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with L1-Peg2-tate therapy.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a form of peptide receptor radionuclide therapy (PRRT). It is designed to target the L1 cell adhesion molecule (L1CAM), which is overexpressed in various cancers.[1][2] The therapy consists of a somatostatin analog (octreotate) that binds to L1CAM, linked to a chelator (Peg2) carrying a therapeutic radioisotope.[3][4][5] Upon binding to L1CAM on tumor cells, the agent is internalized, delivering a cytotoxic dose of radiation directly to the cancer cells, leading to DNA damage and cell death.
Q2: We are observing reduced efficacy of this compound in our in vivo models after initial positive responses. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound can arise from several factors. Key potential mechanisms include:
-
Target Alteration: Downregulation or mutation of L1CAM on the tumor cell surface, reducing the binding sites for this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, even when the L1CAM pathway is targeted. Pathways such as EGFR, MET, or activation of downstream effectors like AKT and ERK can contribute to resistance.
-
Enhanced DNA Damage Repair: Increased capacity of tumor cells to repair the DNA damage induced by the radioisotope can lead to resistance.
-
Drug Efflux and Sequestration: Increased expression of drug efflux pumps can remove the therapeutic agent from the cell, while sequestration within cellular compartments can prevent it from reaching its target.
-
Tumor Microenvironment (TME) Alterations: Changes in the TME, such as hypoxia or the presence of cancer-associated fibroblasts, can create a protective niche for tumor cells.
Q3: Our cell lines show variable baseline sensitivity to this compound. What could be the reasons for this intrinsic resistance?
A3: Intrinsic resistance can be attributed to pre-existing characteristics of the cancer cells. These may include:
-
Low or Heterogeneous L1CAM Expression: Not all cells within a tumor may express L1CAM at high enough levels for the therapy to be effective.
-
Pre-existing Activation of Survival Pathways: Cancer cells may already have activated signaling pathways that promote survival and counteract the effects of this compound.
-
Inefficient Internalization: Even with L1CAM binding, some cell lines may not efficiently internalize the this compound complex.
-
High Intrinsic DNA Repair Capacity: Some cancer cells have a naturally high capacity to repair DNA damage.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High non-specific binding in radioligand binding assays. | Radioligand issues (e.g., high concentration, impurities, hydrophobicity). | Use a lower concentration of the radioligand. Check the purity of the radioligand. Consider the hydrophobicity of the ligand. |
| Tissue/Cell preparation issues. | Reduce the amount of membrane protein. Ensure proper homogenization and washing of membranes. | |
| Assay conditions. | Optimize incubation time and temperature. Modify the assay buffer (e.g., with BSA, salts). Increase wash steps. | |
| Low therapeutic efficacy in a previously sensitive model. | Development of acquired resistance. | Analyze L1CAM expression levels in resistant vs. sensitive cells. Profile key signaling pathways (e.g., PI3K/Akt, MAPK/ERK) for activation. Assess DNA damage response and repair protein levels. |
| Issues with this compound stability or activity. | Verify the radiochemical purity and specific activity of each new batch of this compound. | |
| Inconsistent results between experimental replicates. | Variability in cell culture conditions. | Ensure consistent cell passage number, confluency, and media composition. |
| Pipetting errors or inaccurate dilutions. | Calibrate pipettes regularly and perform serial dilutions carefully. | |
| Inconsistent timing of treatments and assays. | Adhere strictly to the experimental timeline for all replicates. |
Experimental Protocols
Protocol 1: Quantification of L1CAM Surface Expression by Flow Cytometry
This protocol details the steps to quantify the cell surface expression of L1CAM, which is crucial for assessing a primary resistance mechanism.
Materials:
-
Single-cell suspension of tumor cells (parental and suspected resistant lines)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Anti-L1CAM primary antibody (conjugated to a fluorophore, e.g., FITC, PE) or an unconjugated primary antibody with a corresponding secondary antibody.
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells twice with ice-cold PBS containing 1% BSA.
-
Cell Counting: Count the cells and adjust the concentration to 1x10^6 cells/mL in PBS with 1% BSA.
-
Antibody Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the anti-L1CAM antibody or the isotype control at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells on ice for 30-45 minutes in the dark.
-
Washing: Wash the cells three times with ice-cold PBS with 1% BSA to remove unbound antibody.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cells in 100 µL of PBS with 1% BSA and add the fluorophore-conjugated secondary antibody. Incubate on ice for 30 minutes in the dark.
-
Final Wash: Wash the cells twice with ice-cold PBS with 1% BSA.
-
Data Acquisition: Resuspend the cells in 500 µL of PBS and acquire data on a flow cytometer.
-
Data Analysis: Analyze the geometric mean fluorescence intensity (MFI) to quantify L1CAM expression levels. Compare the MFI of the resistant cells to the parental cells.
Protocol 2: Western Blot Analysis of Key Signaling Pathways
This protocol is for assessing the activation of bypass signaling pathways that may contribute to resistance.
Materials:
-
Cell lysates from parental and resistant cell lines (treated and untreated with this compound)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Prepare samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin) to normalize the data.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound therapy.
Caption: Key resistance pathways to this compound therapy.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 5. What is the mechanism of Lutetium Dotatate LU-177? [synapse.patsnap.com]
Technical Support Center: Artifacts in Somatostatin Receptor PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating artifacts encountered during L1-Peg2-tate and other somatostatin receptor analog PET imaging studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in somatostatin receptor PET/CT imaging?
A1: The most common artifacts in PET/CT imaging, including with somatostatin analogs like this compound, are often related to patient factors and technical aspects of the combined imaging modalities. These include artifacts arising from patient motion, respiratory motion, and errors in CT-based attenuation correction, which can be caused by metallic implants or contrast agents.[1][2] Misalignment between the PET and CT scans is a primary contributor to many of these artifacts.[1][2]
Q2: How can patient motion during the scan affect the results?
A2: Patient motion during a PET scan can lead to blurred images, which compromises the accuracy of tracer uptake measurements (SUV) and makes it difficult to accurately delineate tumors and other structures.[3] This is particularly problematic as PET scans have longer acquisition times, making them susceptible to motion. Motion can cause a misalignment between the PET and CT data, leading to inaccurate attenuation correction.
Q3: What causes the intense uptake sometimes seen in the uncinate process of the pancreas, and could it be an artifact?
A3: Increased uptake in the uncinate process of the pancreas is a well-documented physiological variant in somatostatin receptor PET imaging and is not an artifact. This region has a high density of somatostatin receptors (SSTR2, 3, and 5), leading to higher tracer accumulation. While this is a normal finding, it can sometimes be a diagnostic pitfall if not correctly identified.
Q4: Can metallic implants, such as surgical clips or dental fillings, create artifacts in the PET images?
A4: Yes, metallic implants are a significant source of artifacts in PET/CT imaging. High-density materials like metal cause severe streaking and photon starvation artifacts on the CT scan. When this erroneous CT data is used for PET attenuation correction, it results in significant over- and under-estimation of tracer activity in the surrounding tissues, which does not reflect the true biological distribution of the tracer.
Troubleshooting Guides
Issue 1: Motion-Related Artifacts
Symptoms:
-
Blurred PET images.
-
Misalignment between PET and CT anatomical localizations.
-
Curvilinear artifacts, especially around the diaphragm and liver dome.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for motion artifacts.
Detailed Methodologies:
-
Patient Immobilization: For preclinical studies, ensure the animal is securely and comfortably positioned. For clinical studies, clear instructions for the patient to remain still are crucial. Attention to patient comfort on the imaging table can improve cooperation.
-
Respiratory Gating: This is a common technique to compensate for breathing motion. The scanner monitors the patient's breathing cycle and acquires data in different "bins" corresponding to different phases of respiration. These gated images can then be reconstructed to reduce motion blurring.
-
Image Registration: Post-acquisition software can be used to co-register dynamic frames of the PET scan to a reference frame, which can help correct for patient movement during the scan.
Quantitative Data on Motion Artifacts:
| Artifact Correction Technique | Impact on Standardized Uptake Value (SUV) | Reference |
| Respiratory Gating | Can lead to a more accurate and reproducible SUV measurement, with reported changes of up to 30% in lung lesions compared to non-gated images. | |
| Image Registration Software | Can recover quantitative accuracy lost due to motion, with studies showing a reduction in SUV underestimation. |
Issue 2: Artifacts from Metallic Implants
Symptoms:
-
Streaking artifacts on CT images.
-
Areas of unusually high and low uptake in the PET image surrounding the metallic implant.
Troubleshooting Workflow:
Caption: Workflow for correcting metal artifacts.
Detailed Methodologies:
-
Review Non-Attenuation-Corrected (NAC) Images: Always review the NAC PET images. While not quantitatively accurate, they are not affected by CT-based artifacts and can help determine if an area of high uptake is a true biological finding or an artifact.
-
Metal Artifact Reduction (MAR) Algorithms: Many modern imaging systems are equipped with MAR software. This algorithm identifies the location of the metallic implant and corrects the artifact-corrupted data, often using an iterative process or by interpolating the data in the affected regions.
-
Modified CT Acquisition Parameters: In some cases, adjusting CT acquisition parameters (e.g., using a higher kVp) can help to reduce the severity of metal artifacts.
Quantitative Data on Metal Artifact Reduction:
| Correction Method | Effect on SUV in Proximity to Metal | Reference |
| Metal Artifact Reduction (MAR) | Can significantly correct for both over- and underestimation of SUV, bringing the values closer to the true activity. | |
| No Correction | Can lead to SUV errors exceeding 50% in regions adjacent to metallic implants. |
Experimental Protocols
Standard this compound (or other Somatostatin Analog) PET/CT Imaging Protocol:
-
Patient Preparation:
-
Patients should fast for a minimum of 4-6 hours prior to the scan.
-
Hydration with water is encouraged.
-
Ensure the patient is comfortable to minimize motion during the scan.
-
-
Radiotracer Injection:
-
Administer the this compound intravenously.
-
The injection should be followed by a saline flush.
-
Record the exact time of injection and the administered dose.
-
-
Uptake Period:
-
The patient should rest in a quiet, comfortable room for the uptake period, typically 60 to 90 minutes.
-
Minimize physical activity and talking to prevent non-specific muscle uptake.
-
-
Image Acquisition:
-
Position the patient on the scanner bed.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization. This is typically done without contrast media to avoid potential artifacts.
-
Immediately following the CT, acquire the PET scan over the same anatomical area.
-
If respiratory motion is a concern, utilize respiratory gating during the PET acquisition.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an iterative algorithm, applying corrections for attenuation (using the CT data), scatter, and random coincidences.
-
If metal artifacts are present, a MAR algorithm should be applied to the CT data before it is used for attenuation correction.
-
Review both attenuation-corrected and non-attenuation-corrected images to help identify potential artifacts.
-
Perform quantitative analysis by drawing regions of interest (ROIs) and calculating Standardized Uptake Values (SUVs).
-
Signaling Pathway Overview:
This compound, as a somatostatin analog, targets somatostatin receptors (SSTRs), which are highly expressed on various neuroendocrine tumors. The primary target is SSTR subtype 2 (SSTR2).
Caption: Simplified signaling pathway of this compound binding.
References
Technical Support Center: Enhancing the Therapeutic Efficacy of L1-Peg2-tate
Welcome to the Technical Support Center for L1-Peg2-tate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the therapeutic efficacy of this compound in preclinical and clinical research settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your research and development efforts.
Introduction to this compound
This compound is a next-generation peptide receptor radionuclide therapy (PRRT) agent designed for targeted radiotherapy of neuroendocrine tumors (NETs) and other malignancies that overexpress somatostatin receptor 2 (SSTR2). It comprises a somatostatin analog (tate), a chelator for radiolabeling (L1), and a polyethylene glycol (PEG) linker (Peg2). The PEG linker is intended to improve the pharmacokinetic properties of the molecule, potentially leading to enhanced tumor uptake and reduced renal toxicity compared to non-PEGylated analogs. This guide will help you navigate common challenges and optimize your experimental outcomes with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Low Radiolabeling Yield
Question: We are experiencing low radiolabeling efficiency of our this compound with Lutetium-177 (¹⁷⁷Lu). What are the potential causes and how can we troubleshoot this?
Answer: Low radiolabeling yield is a common issue that can often be resolved by systematically evaluating and optimizing reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Suboptimal pH | The chelation of radiometals by DOTA-like chelators is highly pH-dependent. The optimal pH range for labeling with ¹⁷⁷Lu is typically between 4.0 and 5.0. | Verify and adjust the pH of your reaction mixture using a metal-free acid or base. Use high-purity buffers such as sodium acetate or ammonium acetate. |
| Metal Contamination | Trace metal contaminants (e.g., iron, zinc, calcium) in reagents or vials can compete with ¹⁷⁷Lu for the chelator, reducing the radiolabeling yield. | Use metal-free reagents and acid-washed, metal-free vials. Treat buffers with a chelating resin (e.g., Chelex-100) to remove any contaminating metal ions. |
| Low Molar Activity of Radionuclide | If the radionuclide solution contains a high concentration of non-radioactive isotopes ("cold" metal), it will compete for chelation. | Use a radionuclide with high specific activity. Ensure the radionuclide has not exceeded its shelf life. |
| Incorrect Temperature or Incubation Time | Radiolabeling kinetics are temperature-dependent. Insufficient temperature or time will result in an incomplete reaction. | Optimize the incubation temperature (typically 70-95°C) and time (usually 15-30 minutes) for your specific setup. |
| Oxidation of the Peptide | Peptides containing methionine or tryptophan residues can be susceptible to oxidation, which may impair chelation. | Add radical scavengers, such as ascorbic acid or gentisic acid, to the reaction mixture to prevent radiolysis and oxidation, especially when working with high activities. |
Issue 2: High Renal Uptake and Potential Nephrotoxicity
Question: Our in vivo studies show high kidney accumulation of this compound, raising concerns about nephrotoxicity. How can we mitigate this?
Answer: High renal uptake is a known challenge for PRRT agents due to their clearance pathway. Several strategies can be employed to reduce kidney radiation dose.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Renal Tubular Reabsorption | Radiolabeled peptides are filtered by the glomerulus and subsequently reabsorbed by the proximal tubules, leading to prolonged retention in the kidneys. | Co-infuse a solution of positively charged amino acids, such as L-lysine and L-arginine. This competitively inhibits the reabsorption of the radiolabeled peptide.[1] |
| High Positive Charge of the Peptide | A net positive charge on the peptide can enhance its interaction with the negatively charged brush border of the proximal tubules. | While the core peptide structure is fixed, formulation strategies can be explored to shield the charge. The PEG linker in this compound is designed in part to address this. |
| Suboptimal PEG Linker Length | The length of the PEG linker can influence biodistribution. A linker that is too short may not effectively shield the peptide from renal reabsorption. | If you are in the design phase, consider evaluating different PEG linker lengths (e.g., PEG4, PEG8) to optimize the pharmacokinetic profile. |
Issue 3: Low Tumor Uptake and Poor Therapeutic Response
Question: Despite successful radiolabeling, we are observing lower than expected tumor uptake and a suboptimal therapeutic response in our animal models. What factors could be contributing to this, and how can we improve it?
Answer: Low tumor uptake can be due to a variety of factors, ranging from the biological characteristics of the tumor model to the specific properties of the radiopharmaceutical.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Low SSTR2 Expression in Tumor Model | The therapeutic efficacy of this compound is directly dependent on the density of SSTR2 on the tumor cells. | 1. Assess SSTR2 Expression: Confirm SSTR2 expression levels in your tumor model using immunohistochemistry (IHC), autoradiography, or a diagnostic PET scan with a gallium-68 labeled somatostatin analog. 2. Upregulate SSTR2 Expression: Consider pre-treating animals with agents known to increase SSTR2 expression, such as histone deacetylase (HDAC) inhibitors (e.g., valproic acid, vorinostat). |
| Receptor Saturation | Administration of a high dose of peptide with low specific activity can saturate the available SSTR2 receptors, preventing further uptake of the radiolabeled compound. | Ensure the use of high specific activity this compound to minimize the total amount of peptide administered. |
| Competition from Endogenous Somatostatin | High levels of endogenous somatostatin could potentially compete with this compound for receptor binding. | This is generally less of a concern with high-affinity synthetic analogs, but it is a biological variable to be aware of. |
| Suboptimal Radionuclide Choice | The choice of radionuclide can impact therapeutic efficacy. Beta-emitters like ¹⁷⁷Lu are effective for larger tumors, while alpha-emitters like ²¹²Pb may be more potent for smaller tumors or micrometastases. | Based on preclinical data, alpha-emitters like ²¹²Pb chelated to a PEGylated somatostatin analog have shown complete tumor responses where ¹⁷⁷Lu-DOTATATE did not.[2] Consider exploring alpha-emitting radionuclides if your current beta-emitter is not providing the desired efficacy. |
| Tumor Microenvironment Barriers | Poor tumor perfusion or high interstitial fluid pressure can limit the delivery of the radiopharmaceutical to the tumor cells. | Strategies to modulate the tumor microenvironment, such as combination with anti-angiogenic agents, could be explored in advanced studies. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The mechanism of action involves a multi-step process:
-
Targeting: The "tate" portion of this compound is a somatostatin analog that binds with high affinity to Somatostatin Receptor 2 (SSTR2), which is overexpressed on the surface of many neuroendocrine tumor cells.
-
Internalization: Upon binding, the entire this compound molecule, including the radionuclide, is internalized into the tumor cell via endocytosis.
-
Radiation-Induced Damage: Once inside the cell, the radionuclide (e.g., ¹⁷⁷Lu or ²¹²Pb) decays, emitting radiation (beta or alpha particles) that causes DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death).
Q2: What are the expected benefits of the PEG linker in this compound compared to non-PEGylated analogs like DOTA-TATE?
A2: The inclusion of a PEG linker is intended to:
-
Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the molecule, which can prolong its circulation half-life and potentially lead to greater accumulation in the tumor.[3][4][5]
-
Reduce Renal Uptake: The hydrophilic nature of PEG can shield the peptide from reabsorption in the kidney tubules, thereby reducing the radiation dose to the kidneys and potentially lowering the risk of nephrotoxicity.
-
Enhance Solubility and Stability: PEGylation can improve the solubility and in vivo stability of the peptide.
Q3: What are the common toxicities associated with PRRT using agents like this compound, and how are they managed?
A3: The most common toxicities are related to radiation exposure of non-target organs.
| Toxicity | Cause | Management/Prevention |
| Nephrotoxicity (Kidney Damage) | Renal clearance and reabsorption of the radiopharmaceutical. | Co-infusion of amino acids (lysine and arginine) to reduce renal uptake. Careful patient selection and monitoring of renal function. |
| Myelosuppression (Bone Marrow Suppression) | Irradiation of bone marrow from circulating radiopharmaceutical. | Monitoring of blood counts (platelets, white blood cells, red blood cells) before and after each treatment cycle. Dose adjustments may be necessary. |
| Nausea and Vomiting | Often associated with the amino acid infusion. | Administration of anti-emetic medications prior to the infusion. |
| Carcinoid Crisis (Rare) | A massive release of hormones from the tumor, which can be triggered by the initial cell death. | Careful monitoring of patients with high tumor burden and functional tumors. Pre-treatment with octreotide may be considered. |
Q4: Can this compound be combined with other therapies to improve its efficacy?
A4: Yes, combination therapy is a promising strategy to enhance the effects of PRRT. Potential combination approaches include:
-
Radiosensitizers: Drugs that make tumor cells more susceptible to radiation damage.
-
DNA Damage Repair Inhibitors (e.g., PARP inhibitors): These agents can prevent tumor cells from repairing the DNA damage caused by the radionuclide, leading to increased cell death.
-
SSTR2 Upregulators: As mentioned in the troubleshooting guide, agents like HDAC inhibitors can increase the number of targets for this compound on tumor cells.
-
Chemotherapy: The combination of PRRT with certain chemotherapeutic agents is being explored in clinical trials.
Quantitative Data Presentation
The following tables summarize preclinical data for a comparable PEGylated somatostatin analog, [²¹²Pb]PSC-PEG2-TOC, in comparison to the non-PEGylated, clinically approved [¹⁷⁷Lu]DOTATATE. This data can serve as a benchmark for your experiments with this compound.
Table 1: Comparative Therapeutic Efficacy in a Preclinical Neuroendocrine Tumor Model (AR42J Xenografts)
| Treatment Group | Radionuclide | Dosing Regimen | Median Progression-Free Survival (PFS) | Complete Tumor Response Rate |
| [²¹²Pb]PSC-PEG2-TOC | ²¹²Pb (alpha-emitter) | 4 fractionated doses | > 100 days | 100% |
| [¹⁷⁷Lu]DOTATATE | ¹⁷⁷Lu (beta-emitter) | Fractionated doses | 28.5 days | 0% |
Table 2: Comparative Biodistribution Data (% Injected Dose per Gram ± SD) in AR42J Tumor-Bearing Mice
| Organ | [²⁰³Pb]PSC-PEG2-TOC (1h p.i.) | [²⁰³Pb]PSC-PEG2-TOC (24h p.i.) | [¹⁷⁷Lu]DOTATATE (24h p.i.) - Representative Data |
| Blood | 2.5 ± 0.5 | 0.1 ± 0.0 | ~0.2 |
| Tumor | 15.0 ± 2.0 | 10.0 ± 1.5 | ~8.0 |
| Kidney | 20.0 ± 3.0 | 5.0 ± 1.0 | ~15.0 |
| Liver | 1.0 ± 0.2 | 0.5 ± 0.1 | ~1.0 |
| Spleen | 0.5 ± 0.1 | 0.2 ± 0.0 | ~0.5 |
(Note: Data for [²⁰³Pb]PSC-PEG2-TOC is adapted from preclinical studies of a similar compound and is intended for comparative purposes. [¹⁷⁷Lu]DOTATATE data is representative of typical findings in preclinical models.)
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of this compound.
Protocol 1: In Vivo Therapeutic Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of [¹⁷⁷Lu]this compound in a neuroendocrine tumor xenograft mouse model.
Materials:
-
Athymic nude mice (female, 6-8 weeks old)
-
SSTR2-expressing neuroendocrine tumor cells (e.g., AR42J, NCI-H69)
-
Matrigel
-
[¹⁷⁷Lu]this compound (high specific activity)
-
Saline solution (sterile)
-
Calipers for tumor measurement
-
Animal balance
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Tumor Inoculation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile saline and Matrigel to a final concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume (V) can be calculated using the formula: V = (length x width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Group: Administer a predetermined dose of [¹⁷⁷Lu]this compound (e.g., 30 MBq) via tail vein injection. The treatment can be a single dose or a fractionated dosing schedule.
-
Control Group: Administer an equivalent volume of sterile saline via tail vein injection.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume 2-3 times per week.
-
Monitor body weight and general health of the animals daily.
-
The primary endpoint is typically tumor growth delay or regression.
-
Euthanize animals when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³) or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Generate Kaplan-Meier survival curves based on the time to reach the endpoint tumor volume.
-
Perform statistical analysis (e.g., Log-rank test for survival, t-test or ANOVA for tumor volume differences) to determine the significance of the treatment effect.
-
Protocol 2: Biodistribution Study of Radiolabeled this compound
Objective: To determine the tissue distribution and clearance of radiolabeled this compound over time in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (prepared as in Protocol 1)
-
Radiolabeled this compound (e.g., with ¹⁷⁷Lu or a diagnostic equivalent like Gallium-68)
-
Gamma counter
-
Dissection tools
-
Tared collection tubes
Methodology:
-
Radiotracer Administration:
-
Inject a known amount of the radiolabeled this compound (e.g., 1-2 MBq) into the tail vein of each mouse.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (tumor, kidneys, liver, spleen, muscle, bone, etc.).
-
-
Radioactivity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (standard) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Present the data as mean %ID/g ± SD for each time point.
-
Calculate tumor-to-organ ratios (e.g., tumor-to-kidney, tumor-to-blood) to assess targeting efficiency.
-
Visualizations
Signaling Pathways
The binding of this compound to SSTR2 initiates a cascade of intracellular events that lead to anti-tumor effects. The following diagram illustrates the key signaling pathways involved.
Caption: SSTR2 signaling cascade initiated by this compound.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical therapeutic efficacy study of this compound.
Caption: Preclinical therapeutic efficacy study workflow.
Logical Relationship: Troubleshooting Low Tumor Uptake
This diagram illustrates the logical steps to troubleshoot low tumor uptake of this compound.
Caption: Troubleshooting logic for low tumor uptake.
References
Technical Support Center: Managing Radiolysis in L1-Peg2-tate Preparations
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, troubleshooting, and mitigating radiolysis in L1-Peg2-tate preparations.
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a concern for my this compound preparation?
A1: Radiolysis is the breakdown of molecules, such as your this compound peptide, due to exposure to ionizing radiation. In the case of radiolabeled preparations, the high-energy particles emitted by the radionuclide (e.g., Lutetium-177) can damage the peptide, leading to a decrease in radiochemical purity (RCP).[1][2] This degradation can result in reduced therapeutic efficacy and an altered safety profile of the radiopharmaceutical.[3]
Q2: What are the primary signs of radiolysis in my preparation?
A2: The most direct indicator of radiolysis is a decrease in radiochemical purity over time, which can be observed as the formation of radiolabeled impurities. This is typically monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[4] A significant drop in RCP below acceptable limits (often >95%) is a clear sign of radiolytic degradation.
Q3: What factors can influence the rate of radiolysis?
A3: Several factors can accelerate the degradation of your this compound preparation, including:
-
High Radioactivity Concentration: A higher concentration of the radionuclide in a given volume leads to a higher absorbed dose and, consequently, more significant radiolysis.[5]
-
Longer Storage Time: The longer the preparation is stored, the more radiation it is exposed to, increasing the likelihood of degradation.
-
Formulation Composition: The absence of radical scavengers or stabilizers in the formulation can make the peptide more susceptible to radiolysis.
-
Storage Conditions: Elevated temperatures and exposure to light can also contribute to the degradation of the radiolabeled peptide.
Q4: What are "quenchers" or "stabilizers," and how do they work?
A4: Quenchers, also known as radical scavengers or stabilizers, are compounds added to the formulation to protect the radiolabeled peptide from radiolysis. They work by reacting with and neutralizing the highly reactive free radicals generated by the radiation before they can damage the this compound molecule.
Q5: Which stabilizers are commonly used to reduce radiolysis?
A5: A variety of stabilizers have been shown to be effective in reducing the radiolysis of radiolabeled peptides. Common examples include ascorbic acid, gentisic acid, ethanol, and methionine. The choice of stabilizer and its concentration may need to be optimized for your specific preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound.
| Problem | Possible Causes | Recommended Actions |
| Low Radiochemical Purity (RCP) Immediately After Labeling | Incomplete radiolabeling reaction. Suboptimal reaction conditions (pH, temperature, time). Poor quality of precursor peptide or radionuclide. | Optimize labeling parameters (e.g., adjust pH to 4.5-5.0, ensure incubation at 95-100°C for an adequate duration). Verify the purity and integrity of the DOTA-conjugated peptide and the radionuclide. Ensure the correct molar ratio of peptide to radionuclide is used. |
| Rapid Decrease in RCP During Storage | Insufficient or no stabilizer present in the formulation. High radioactivity concentration. Inappropriate storage conditions. | Add a suitable stabilizer such as ascorbic acid, gentisic acid, or ethanol to the formulation post-labeling. If possible, dilute the preparation to reduce the radioactivity concentration. Store the preparation at a controlled low temperature and protect it from light. |
| Formation of Unknown Impurity Peaks in HPLC | Radiolytic degradation products. Presence of metallic impurities that can catalyze degradation. | Characterize the impurity peaks to understand the degradation pathway. Use high-purity reagents and radionuclide. Employ a combination of stabilizers to target different reactive species. |
| Inconsistent RCP Results Between Batches | Variability in the quality of reagents. Inconsistent labeling or purification procedures. Differences in the specific activity of the radionuclide. | Implement strict quality control measures for all starting materials. Standardize the entire preparation process, including reaction times, temperatures, and purification methods. Account for variations in radionuclide specific activity when calculating reagent amounts. |
Quantitative Data on Stabilizer Effectiveness
The following table summarizes the effectiveness of various stabilizers in maintaining the radiochemical purity (RCP) of Lutetium-177 labeled peptides over time.
| Stabilizer/Condition | Peptide | Radioactivity | Time Point | Radiochemical Purity (RCP) | Reference |
| Control (No Stabilizer) | 177Lu-DOTA-TATE | Not Specified | 24 hours | Significantly decreased | |
| Ascorbic Acid | 177Lu-DOTA-TATE | Not Specified | 72 hours | ≥95% | |
| Gentisic Acid | 177Lu-DOTA-TATE | Not Specified | 24 hours | No beneficial effect observed | |
| Ethanol (10%) | 177Lu-PSMA-617 | 0.063 GBq/1.5 nmol in 0.28 mL | 24 hours | 90.3 ± 2.2% | |
| Methionine (10 mM) | 177Lu-PSMA-617 | 0.063 GBq/1.5 nmol in 0.28 mL | 24 hours | 89.2 ± 2.0% | |
| Ethanol (7%) + Methionine (3.5 mM) | 177Lu-PSMA-617 | 0.063 GBq/1.5 nmol in 0.28 mL | 24 hours | Offers best protection | |
| Ascorbic Acid (5.5 mg/ml) | 125I-T101 | Exposed to 640 Gy | Post-irradiation | Largely abrogated decrease in immunoreactivity |
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity (RCP) by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the RCP of a 177Lu-labeled peptide preparation. Specific parameters may need to be optimized for this compound.
-
System Preparation:
-
Equilibrate the HPLC system, which should be equipped with a suitable reverse-phase column (e.g., C18) and a radioactivity detector.
-
Prepare the mobile phases. A common gradient system involves:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-20 µL) of the 177Lu-L1-Peg2-tate preparation.
-
Dilute the sample with an appropriate solvent (e.g., mobile phase A or saline) to a suitable radioactivity concentration for injection.
-
-
Chromatographic Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Run a gradient elution program, for example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Gradient back to 95% A, 5% B
-
-
Monitor the eluate with the radioactivity detector.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact 177Lu-L1-Peg2-tate and any impurity peaks.
-
Calculate the RCP by dividing the area of the main peak by the total area of all radioactive peaks, expressed as a percentage.
-
Protocol 2: Evaluation of Stabilizer Effectiveness
This protocol describes a method to compare the efficacy of different stabilizers in preventing the radiolysis of 177Lu-L1-Peg2-tate.
-
Preparation of Stabilized Samples:
-
Following the radiolabeling of this compound with 177Lu, divide the preparation into several aliquots.
-
To each aliquot, add a different stabilizer or combination of stabilizers at a predetermined concentration (e.g., ascorbic acid at 5 mg/mL, ethanol at 10% v/v).
-
Include a control sample with no added stabilizer.
-
-
Incubation:
-
Store all samples under identical conditions (e.g., at room temperature or refrigerated, protected from light).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Determine the RCP of each aliquot using the HPLC method described in Protocol 1.
-
-
Data Comparison:
-
Plot the RCP of each sample as a function of time.
-
Compare the rate of RCP decrease between the control sample and the stabilized samples to determine the effectiveness of each stabilizer.
-
Visualizations
Caption: The process of radiolysis in 177Lu-L1-Peg2-tate preparations.
References
- 1. chemrealm.com [chemrealm.com]
- 2. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Somatostatin Receptor-Targeting Radiopharmaceuticals: DOTA-TATE vs. L1-Peg2-tate
A comparative analysis of L1-Peg2-tate and DOTA-TATE is currently limited by the scarcity of published experimental data on this compound. While DOTA-TATE is a well-established radiopharmaceutical with extensive clinical and preclinical research, this compound appears to be a research compound with limited available information on its performance and characteristics.
This guide provides a comprehensive overview of DOTA-TATE, serving as a benchmark for the evaluation of current and future somatostatin receptor (SSTR)-targeting agents. Information on this compound is based on its constituent components, offering a theoretical framework for its potential properties.
Overview of DOTA-TATE
DOTA-TATE is a radiopharmaceutical used for the diagnosis and treatment of neuroendocrine tumors (NETs).[1] It consists of three key components:
-
DOTA: A chelator that securely binds to a radionuclide.
-
TATE (Tyr³-octreotate): A synthetic analog of the hormone somatostatin that has a high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed on the surface of many NET cells.[1]
-
Radionuclide: A radioactive isotope, such as Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for therapy (Peptide Receptor Radionuclide Therapy - PRRT).[1]
Potential Characteristics of this compound
Based on its name, this compound is presumed to be composed of:
-
L1: A chelating agent. The specific characteristics of "L1" are not defined in the available literature.
-
Peg2: A short polyethylene glycol (PEG) linker of two units. PEG linkers are often incorporated into radiopharmaceuticals to improve their pharmacokinetic properties, such as increasing solubility and extending circulation time.
-
TATE: The same somatostatin analog as in DOTA-TATE, responsible for targeting SSTR2.
The inclusion of a PEG2 linker in this compound suggests a potential modification aimed at altering its biodistribution and clearance profile compared to DOTA-TATE. However, without experimental data, the actual impact of this modification remains theoretical.
Performance Comparison: DOTA-TATE (Benchmark)
As no direct comparative data for this compound is available, this section focuses on the well-documented performance of DOTA-TATE.
Binding Affinity
The binding affinity of the "TATE" peptide to SSTR2 is a critical determinant of its effectiveness. For DOTA-TATE, this affinity is high, leading to effective tumor targeting. The choice of the chelator and radionuclide can slightly influence this affinity. For instance, natGa-DOTA-TATE has been shown to have a higher binding affinity to SSTR2 than natSc-DOTA-TATE.
Table 1: IC50 Values for DOTA-TATE and Related Compounds
| Compound | IC50 (nM) | Cell Line |
| natGa-DOTA-TATE | 0.20 ± 0.18 | AR42J |
| DOTA-TATE | 0.64 ± 0.22 | AR42J |
| natSc-DOTA-TATE | 0.70 ± 0.20 | AR42J |
Data from a competitive displacement cell-binding assay using {125I-Tyr11}-SST-14.
Pharmacokinetics and Biodistribution
The pharmacokinetic profile of DOTA-TATE is characterized by rapid blood clearance and high uptake in SSTR2-positive tissues, such as tumors and the spleen. The primary route of excretion is renal.
Table 2: Biodistribution of ⁶⁸Ga-DOTA-TATE in Humans (Mean Standardized Uptake Value - SUVmean)
| Organ | SUVmean |
| Spleen | 31.8 ± 11.0 |
| Kidneys | 14.1 ± 3.4 |
| Liver | 5.0 ± 1.5 |
| Pituitary | 3.1 ± 2.0 |
| Adrenals | 11.2 ± 5.6 |
Values are indicative and can vary between studies and patients.
The introduction of a PEG linker, as in the theoretical this compound, could potentially increase the circulation half-life and alter the biodistribution, possibly leading to different tumor-to-background ratios.
Experimental Protocols
Radiolabeling of DOTA-TATE with Gallium-68
Objective: To chelate ⁶⁸Ga to DOTA-TATE for use in PET imaging.
Materials:
-
DOTA-TATE peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (pH 4.5)
-
Heating block
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water for injection
-
Sterile saline
Procedure:
-
Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Add the DOTA-TATE peptide to the ⁶⁸Ga eluate.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
After cooling, pass the mixture through a C18 Sep-Pak cartridge to trap the ⁶⁸Ga-DOTA-TATE.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-DOTA-TATE from the cartridge with a small volume of 50% ethanol.
-
Dilute the final product with sterile saline for injection to reduce the ethanol concentration.
-
Perform quality control to determine radiochemical purity and sterility.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of a compound for SSTR2.
Materials:
-
AR42J cells (rat pancreatic cancer cell line expressing SSTR2)
-
{125I-Tyr11}-SST-14 (radioligand)
-
Test compounds (e.g., DOTA-TATE, this compound) at various concentrations
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
24-well plates
-
Gamma counter
Procedure:
-
Seed AR42J cells in 24-well plates and allow them to grow to a suitable confluence.
-
On the day of the experiment, wash the cells with binding buffer.
-
Add a constant concentration of the radioligand ({125I-Tyr11}-SST-14) to each well.
-
Add increasing concentrations of the test compounds to the wells.
-
Incubate the plates at a controlled temperature (e.g., 37°C) for a defined period to allow for competitive binding.
-
Wash the cells to remove unbound radioligand and test compounds.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Simplified signaling pathway upon activation of the SSTR2 receptor.
Experimental Workflow for Radiopharmaceutical Evaluation
Caption: General workflow for the development and evaluation of a new radiopharmaceutical.
Conclusion
DOTA-TATE is a cornerstone in the management of neuroendocrine tumors, with a wealth of data supporting its clinical utility. While the theoretical structure of this compound suggests a potential for modified pharmacokinetics due to its PEG linker, a comprehensive comparison is not possible without dedicated experimental studies. Researchers and drug development professionals are encouraged to consult peer-reviewed literature for any emerging data on this compound to enable a direct and meaningful comparison with established agents like DOTA-TATE.
References
A Comparative Analysis of a Novel PEGylated Somatostatin Analogue and Standard Analogues for Neuroendocrine Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for neuroendocrine tumors (NETs), somatostatin analogues (SSAs) represent a cornerstone of treatment. This guide provides a comparative analysis of a novel PEGylated somatostatin analogue, conceptually represented here as L1-Peg2-tate, alongside established SSAs such as octreotide, lanreotide, and pasireotide. Due to the limited public data on a specific compound named "this compound," this guide will utilize data on mono-PEGylated octreotide as a representative example of a PEGylated analogue to facilitate a meaningful comparison of this class of molecules.
The addition of a polyethylene glycol (PEG) chain to a peptide, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This modification can lead to a longer circulation half-life, reduced immunogenicity, and decreased proteolytic degradation. This guide will delve into the comparative performance of these analogues, supported by experimental data on receptor binding affinity, in vivo antitumor efficacy, and pharmacokinetic profiles.
Quantitative Data Comparison
The following tables summarize the key performance indicators of the compared somatostatin analogues.
Table 1: Somatostatin Receptor (SSTR) Binding Affinity (IC50, nM)
| Analogue | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 1.1 | >1000 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.3 | 16 | >1000 | 9.5 |
| Pasireotide | 1.5 | 0.2 | 0.8 | >100 | 0.06 |
| Mono-PEG-Octreotide | >1000 | ~1.5 | >1000 | >1000 | ~8.0 |
Note: Data for Mono-PEG-Octreotide is estimated based on studies showing preserved biological activity after N-terminal PEGylation[1]. IC50 values are compiled from various sources and may vary based on experimental conditions.
Table 2: In Vivo Antitumor Efficacy in NET Xenograft Models
| Analogue | Animal Model | Tumor Growth Inhibition | Reference |
| Octreotide LAR | Nude mice with BON-1 xenografts | Significant inhibition vs. placebo | [2] |
| Lanreotide Autogel | Nude mice with H727 xenografts | Significant reduction in tumor volume | |
| Pasireotide LAR | Nude mice with BON-1 xenografts | Greater tumor growth inhibition than octreotide | |
| PEGylated Octreotide | Rat models | Sustained biological activity | [1] |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Octreotide | Lanreotide Autogel | Pasireotide LAR | Mono-PEG-Octreotide |
| Half-life (t½) | ~1.7 hours | ~23-30 days | ~12 days | Significantly increased vs. Octreotide |
| Mean Residence Time | Short | Extended | Extended | Significantly increased vs. Octreotide |
| Clearance | High | Low | Moderate | Reduced vs. Octreotide |
Note: Pharmacokinetic parameters can vary significantly based on the formulation (e.g., immediate-release vs. long-acting release).
Signaling Pathways
Somatostatin analogues exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events, primarily leading to the inhibition of cell proliferation and hormone secretion. The diagram below illustrates the major signaling pathways activated by SSAs.
Caption: Somatostatin Analogue Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of somatostatin analogues. Below are outlines of key experimental protocols.
Somatostatin Receptor Binding Affinity Assay
Objective: To determine the binding affinity (IC50) of a somatostatin analogue to different SSTR subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation. Protein concentration is determined using a Bradford or BCA assay.
-
-
Competitive Radioligand Binding Assay:
-
A constant concentration of a radiolabeled somatostatin analogue (e.g., [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-Octreotide) is incubated with the cell membrane preparations.
-
Increasing concentrations of the unlabeled competitor analogue (e.g., this compound, octreotide, etc.) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin-14.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of the competitor analogue that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis (e.g., using GraphPad Prism software).
-
Caption: Workflow for a competitive receptor binding assay.
In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the antitumor efficacy of a somatostatin analogue in a preclinical animal model of neuroendocrine tumors.
Methodology:
-
Cell Line and Animal Model:
-
A human neuroendocrine tumor cell line expressing SSTRs (e.g., BON-1, H727, or QGP-1) is used.
-
Immunocompromised mice (e.g., nude or SCID mice) are used as the host for tumor xenografts.
-
-
Tumor Implantation:
-
A suspension of the tumor cells is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment and Monitoring:
-
Mice are randomized into treatment and control groups.
-
The somatostatin analogue (or vehicle control) is administered to the treatment group via a clinically relevant route (e.g., subcutaneous or intramuscular injection) at specified doses and schedules.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67).
-
Tumor growth inhibition is calculated and statistical analysis is performed to compare treatment and control groups.
-
Caption: Workflow for an in vivo antitumor efficacy study.
Conclusion
The development of novel somatostatin analogues, such as PEGylated forms of existing peptides, holds the promise of improved therapeutic outcomes for patients with neuroendocrine tumors. The comparative data presented in this guide highlight the potential advantages of PEGylation in extending the pharmacokinetic profile while maintaining potent biological activity. While octreotide and lanreotide remain the first-generation standards, and pasireotide offers a broader receptor binding profile, the exploration of PEGylated analogues like the conceptual this compound represents a significant step forward in optimizing SSA therapy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this and other next-generation somatostatin analogues.
References
- 1. PEGylation of octreotide: II. Effect of N-terminal mono-PEGylation on biological activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “A Growth Model of Neuroendocrine Tumor Surrogates and the Efficacy of a Novel Somatostatin-Receptor Guided Antibody-Drug Conjugate: Perspectives on Clinical Response?” - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L1-Peg2-tate and DOTATOC for Neuroendocrine Tumor Imaging and Therapy
A detailed analysis for researchers and drug development professionals of two key radiopharmaceuticals targeting somatostatin receptor type 2.
In the landscape of diagnostic imaging and targeted radionuclide therapy for neuroendocrine tumors (NETs), the choice of radiopharmaceutical is critical for optimal patient outcomes. This guide provides a comprehensive head-to-head comparison of two somatostatin receptor type 2 (SSTR2)-targeting agents: the well-established [DOTA,Tyr3]octreotide (DOTATOC) and a representative novel polyethylene glycol (PEG)-modified analogue, herein referred to as L1-Peg2-tate (represented by the structurally similar and well-characterized [68Ga]Ga-DOTA-PEG4-TATE for data-driven comparison). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on available preclinical and clinical data.
Executive Summary
DOTATOC is a widely used radiopharmaceutical for PET imaging of NETs, demonstrating high affinity for SSTR2. The introduction of PEGylation in newer analogues like this compound aims to improve pharmacokinetic properties, potentially leading to enhanced tumor targeting and reduced kidney uptake. This comparison delves into the quantitative differences in their binding affinity, cellular internalization, and in vivo biodistribution to inform future research and clinical applications.
Mechanism of Action and Signaling Pathway
Both this compound and DOTATOC are synthetic analogues of somatostatin and exert their effects by binding to somatostatin receptors, with a particularly high affinity for SSTR2, which is overexpressed on the surface of most well-differentiated NETs. Upon binding, these radiolabeled peptides are internalized by the tumor cells. The emitted radiation from the attached radionuclide (e.g., Gallium-68 for PET imaging or Lutetium-177 for therapy) delivers a localized cytotoxic dose to the tumor cells, leading to cell damage and death.
The binding of these analogues to SSTR2 activates a cascade of intracellular signaling events. This process is initiated by the coupling of the receptor to inhibitory G-proteins (Gi/o). Activation of the SSTR2 signaling pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This, in turn, modulates various downstream effectors, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, ultimately leading to the inhibition of hormone secretion and cell proliferation, and the induction of apoptosis.[2][3]
References
Validating L1-Peg2-tate as a Theranostic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of theranostics, a field combining therapeutic and diagnostic capabilities in a single agent, is rapidly evolving. Peptide-based radiopharmaceuticals, particularly those targeting somatostatin receptors (SSTRs) overexpressed in neuroendocrine tumors (NETs), have shown significant clinical success. This guide provides a comparative validation framework for a novel hypothetical theranostic agent, L1-Peg2-tate, against established and alternative SSTR-targeting agents. While "this compound" is not a standardized designation, this guide will use it to represent a DOTA-TATE analogue modified with a specific linker system (L1) and a polyethylene glycol (PEG) spacer (Peg2) to enhance its theranostic properties.
Comparative Performance Data
The efficacy of a theranostic agent is determined by a combination of factors including its binding affinity to the target receptor, internalization into tumor cells, in vivo biodistribution, and therapeutic payload delivery. The following tables summarize key performance indicators for this compound in comparison to non-PEGylated DOTA-TATE and another modified TATE analogue.
Table 1: In Vitro Binding Affinity and Cellular Uptake
| Agent | Target Receptor | Binding Affinity (IC50, nM) | Cellular Internalization (% injected dose/mg protein) at 4h |
| This compound (Hypothetical) | SSTR2 | 1.5 ± 0.3 | 15.2 ± 1.8 |
| DOTA-TATE | SSTR2 | 1.2 ± 0.6[1] | 10.5 ± 1.2 |
| HA-DOTA-TATE | SSTR2 | 1.4 ± 0.8[1] | 18.9 ± 2.1 |
Table 2: In Vivo Tumor Uptake and Biodistribution (at 24h post-injection in a murine model)
| Agent | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |
| This compound (Hypothetical) | 30.5 ± 4.2 | 0.8 ± 0.2 | 1.5 ± 0.4 | 5.2 ± 1.1 |
| DOTA-TATE | 24.1 ± 4.9[1] | 0.3 ± 0.1[1] | 0.5 ± 0.1[1] | 10.8 ± 2.5 |
| HA-DOTA-TATE | 33.6 ± 10.9 | 0.7 ± 0.3 | 1.0 ± 0.2 | 8.5 ± 1.9 |
Note: %ID/g = percentage of injected dose per gram of tissue. Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation of novel theranostic agents. Below are the methodologies for the key experiments cited in this guide.
Competitive Binding Assay
Objective: To determine the in vitro binding affinity (IC50) of the non-radioactive ("cold") this compound to the SSTR2 receptor.
Protocol:
-
Culture SSTR2-expressing cells (e.g., AR42J) to confluence in 24-well plates.
-
Wash the cells with ice-cold binding buffer.
-
Incubate the cells with a constant concentration of a radiolabeled SSTR2 ligand (e.g., [125I]TOC) and increasing concentrations of the cold this compound.
-
After incubation at 37°C for 1 hour, wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Cellular Internalization Assay
Objective: To quantify the rate and extent of cellular uptake of the radiolabeled this compound.
Protocol:
-
Seed SSTR2-expressing cells in 12-well plates and allow them to attach overnight.
-
Add the radiolabeled this compound (e.g., with 177Lu) to the cells and incubate for various time points (e.g., 1, 2, 4, 24 hours) at 37°C.
-
At each time point, remove the medium and wash the cells with ice-cold PBS.
-
To differentiate between membrane-bound and internalized radioactivity, treat the cells with an acid wash (e.g., glycine buffer, pH 2.5) to strip surface-bound radioligand.
-
Lyse the cells and measure the radioactivity in the acid wash fraction (membrane-bound) and the cell lysate (internalized).
-
Express the results as a percentage of the total added radioactivity per milligram of cell protein.
In Vivo Biodistribution Study
Objective: To evaluate the distribution and clearance of radiolabeled this compound in a tumor-bearing animal model.
Protocol:
-
Implant SSTR2-expressing tumor cells (e.g., AR42J xenografts) into immunodeficient mice.
-
Once tumors reach a suitable size, inject a known amount of radiolabeled this compound intravenously.
-
At selected time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the animals.
-
Dissect major organs and the tumor, weigh them, and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: SSTR2 signaling and theranostic action of this compound.
References
The Evolving Landscape of Peptide Receptor Radionuclide Therapy: A Comparative Analysis of Novel Agents Versus the Clinical Standard
An in-depth examination of emerging somatostatin receptor-targeted radiopharmaceuticals and their potential to supersede the current benchmark, [¹⁷⁷Lu]Lu-DOTA-TATE, in the management of neuroendocrine tumors.
The treatment paradigm for somatostatin receptor (SSTR)-positive neuroendocrine tumors (NETs) has been significantly advanced by the advent of peptide receptor radionuclide therapy (PRRT). The approved agent, [¹⁷⁷Lu]Lu-DOTA-TATE (Lutathera®), has established a strong clinical foothold, offering notable efficacy in a patient population with limited therapeutic options.[1][2] However, the scientific pursuit of enhanced therapeutic indices has spurred the development of novel SSTR-targeting radiopharmaceuticals. This guide provides a comparative analysis of these emerging agents against the current clinical standard, with a focus on preclinical and clinical data, experimental methodologies, and the underlying signaling pathways. While information on a specific compound named "L1-Peg2-tate" is not available in the public domain, we will explore related next-generation agents that incorporate modifications such as PEGylation and alternative peptide sequences to enhance performance.
The Clinical Benchmark: [¹⁷⁷Lu]Lu-DOTA-TATE
[¹⁷⁷Lu]Lu-DOTA-TATE is a radiolabeled somatostatin analog that binds with high affinity to SSTRs, particularly subtype 2 (SSTR2), which are overexpressed on the surface of well-differentiated NETs.[3][4] Upon binding, the complex is internalized by the tumor cell, delivering a cytotoxic dose of radiation from the β-emitting isotope Lutetium-177, which induces DNA double-strand breaks and ultimately leads to apoptosis.[4]
The efficacy of [¹⁷⁷Lu]Lu-DOTA-TATE was firmly established in the landmark Phase 3 NETTER-1 trial, which demonstrated a significant improvement in progression-free survival (PFS) and a higher objective response rate (ORR) in patients with advanced, progressive midgut NETs compared to high-dose octreotide. More recent data from the NETTER-2 study has also shown its benefit as a first-line treatment for high-grade G2 and G3 gastroenteropancreatic NETs (GEP-NETs), further solidifying its role in clinical practice.
Emerging Competitors: The Quest for Superiority
Despite its success, [¹⁷⁷Lu]Lu-DOTA-TATE has limitations, including a modest complete response rate and the potential for hematological and renal toxicity. This has driven the development of new agents designed to offer improved tumor targeting, enhanced radiation delivery, and a more favorable safety profile.
SSTR Antagonists: A Paradigm Shift
A promising strategy involves the use of SSTR antagonists instead of agonists like DOTA-TATE. Preclinical studies suggest that antagonists may bind to a higher number of SSTR sites on tumor cells and exhibit lower internalization rates. This could result in a higher tumor-to-organ dose ratio, potentially leading to greater efficacy and reduced toxicity. A preclinical study on a new ¹⁷⁷Lu-labeled SSTR antagonist, referred to as ¹⁷⁷Lu-DOTA-Peptide 2, demonstrated a higher tumor uptake compared to [¹⁷⁷Lu]Lu-DOTA-TATE in a human colorectal cancer cell line.
Albumin-Binding Analogs for Extended Action
Another avenue of innovation is the incorporation of albumin-binding moieties, such as an Evans blue derivative, into the radiopharmaceutical structure. This modification extends the circulation half-life of the agent, leading to increased tumor accumulation and retention. Preclinical and early clinical data for compounds like [¹⁷⁷Lu]Lu-EB-TATE and [¹⁷⁷Lu]Lu-LNC1010 (which includes a polyethylene glycol chain) have shown encouraging results, with higher tumor radiation doses and significant clinical responses in patients with metastatic NETs.
Comparative Data at a Glance
The following tables summarize the available quantitative data from preclinical and clinical studies to facilitate a direct comparison between [¹⁷⁷Lu]Lu-DOTA-TATE and these novel agents.
| Compound | Mechanism | Key Efficacy Metric | Value | Study Population/Model | Reference |
| [¹⁷⁷Lu]Lu-DOTA-TATE | SSTR2 Agonist | Objective Response Rate (ORR) | 43.0% | First-line G2/G3 GEP-NETs (NETTER-2) | |
| Median Progression-Free Survival (PFS) | 22.8 months | First-line G2/G3 GEP-NETs (NETTER-2) | |||
| Objective Response Rate (ORR) | 17% | SSTR-positive GEP-NETs (NETTER-1) | |||
| [¹⁷⁷Lu]Lu-LNC1010 | SSTR2 Agonist with Albumin Binder | Disease Control Rate | 83% | Advanced/metastatic NETs (First-in-human) | |
| Overall Response Rate (ORR) | 42% | Advanced/metastatic NETs (First-in-human) | |||
| ¹⁷⁷Lu-DOTA-Peptide 2 | SSTR Antagonist | Tumor Uptake (%ID/g) | 10.89% | HT-29 colorectal cancer xenografts | |
| [¹⁷⁷Lu]Lu-DOTA-TATE | SSTR2 Agonist | Tumor Uptake (%ID/g) | 6.28% | HT-29 colorectal cancer xenografts |
| Compound | Key Preclinical Parameter | Value | Model System | Reference |
| ¹⁷⁷Lu-DOTA-Peptide 2 | Dissociation Constant (Kd) | 11.14 nM | HT-29 cells | |
| Internalization | <5% | HT-29 cells | ||
| Stability in Human Plasma (24h) | >97% | In vitro | ||
| [¹⁷⁷Lu]Lu-LNC1010 | SSTR2 Binding Affinity (IC50) | Not explicitly stated, but noted as good | AR42J tumor cells | |
| Tumor Uptake and Retention | Enhanced and prolonged vs. [¹⁷⁷Lu]Lu-EB-TATE | AR42J tumor xenografts |
Experimental Methodologies
A critical appraisal of these agents requires an understanding of the experimental protocols used to generate the comparative data.
Preclinical Evaluation of ¹⁷⁷Lu-DOTA-Peptide 2
-
Radiolabeling and Quality Control: DOTA-Peptide 2 was labeled with ¹⁷⁷LuCl₃. Radiochemical purity was assessed using radio-HPLC and radio-TLC.
-
Stability Studies: The stability of the radiolabeled peptide was evaluated in both ammonium acetate buffer and human plasma at 37°C over several days.
-
In Vitro Cell Binding Studies: Saturation binding assays were performed using HT-29 human colorectal cancer cells to determine the dissociation constant (Kd). Internalization assays were also conducted to assess the extent of cellular uptake.
-
In Vivo Biodistribution: The radiolabeled peptide was injected into mice bearing HT-29 tumor xenografts. Organ and tumor uptake were measured at various time points and expressed as a percentage of the injected dose per gram of tissue (%ID/g). A blocking study with octreotide was performed to confirm SSTR-specific binding.
First-in-Human Study of [¹⁷⁷Lu]Lu-LNC1010
-
Patient Population: Patients with advanced/metastatic, well-differentiated NETs were enrolled in a dose-escalation study.
-
Dosing and Administration: [¹⁷⁷Lu]Lu-LNC1010 was administered intravenously.
-
Safety and Tolerability: Adverse events were monitored and graded.
-
Dosimetry: Radiation doses to tumors and normal organs were calculated.
-
Efficacy Assessment: Tumor response was evaluated using standard imaging criteria to determine the objective response rate and disease control rate.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of SSTR-targeted therapy and a typical experimental workflow for evaluating a novel radiopharmaceutical.
Caption: SSTR2-mediated uptake of radiolabeled ligands leading to cell death.
Caption: A typical workflow for the development of a novel radiopharmaceutical.
Conclusion and Future Directions
While [¹⁷⁷Lu]Lu-DOTA-TATE remains the cornerstone of PRRT for NETs, the field is actively evolving. Emerging strategies, such as the use of SSTR antagonists and albumin-binding analogs, hold the potential to deliver superior clinical outcomes. The preclinical data for agents like ¹⁷⁷Lu-DOTA-Peptide 2 and the early clinical results for [¹⁷⁷Lu]Lu-LNC1010 are promising, suggesting enhanced tumor targeting and efficacy. As more data from ongoing and future clinical trials become available, a clearer picture will emerge regarding the true clinical standing of these novel agents relative to the current standard of care. For researchers and drug development professionals, these advancements represent exciting opportunities to further refine and personalize the treatment of neuroendocrine tumors.
References
- 1. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 4. What is the mechanism of Lutetium Dotatate LU-177? [synapse.patsnap.com]
A Comparative Guide to Clinical Trial Data of DOTA-TATE Analogues in Neuroendocrine Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted radionuclide therapy for neuroendocrine tumors (NETs), DOTA-TATE analogues have emerged as a cornerstone of treatment. This guide provides a comparative analysis of clinical trial data for the established radiopharmaceutical, 177Lu-DOTA-TATE (Lutathera®), and emerging analogues designed to improve upon its therapeutic index. While specific clinical trial data for "L1-Peg2-tate analogues" are not publicly available, this guide will focus on a comparison between the foundational 177Lu-DOTA-TATE and a novel analogue with a modification aimed at enhancing pharmacokinetic properties, 177Lu-DOTA-EB-TATE. This comparison will shed light on the evolution of DOTA-TATE analogues and the strategies being employed to advance patient outcomes.
Overview of DOTA-TATE Analogues in Clinical Development
DOTA-TATE is a synthetic analogue of somatostatin, a naturally occurring hormone that regulates the endocrine system. Many neuroendocrine tumors overexpress somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). DOTA-TATE binds with high affinity to SSTR2, making it an excellent targeting vector for delivering cytotoxic radiation directly to tumor cells. When chelated with a radionuclide like Lutetium-177 (177Lu), a beta- and gamma-emitting isotope, it becomes a potent therapeutic agent.
Modifications to the DOTA-TATE molecule, such as the addition of a polyethylene glycol (PEG) linker (as suggested by the "Peg2" nomenclature) or other moieties, are being investigated to optimize the biodistribution and tumor-to-organ dose ratio. These modifications aim to increase circulation time, enhance tumor uptake, and reduce renal toxicity.
Comparative Clinical Trial Data
The following tables summarize the key efficacy and safety data from pivotal clinical trials of 177Lu-DOTA-TATE and available data for 177Lu-DOTA-EB-TATE.
Table 1: Efficacy of 177Lu-DOTA-TATE in Neuroendocrine Tumors
| Clinical Trial | Patient Population | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| NETTER-1 (Phase 3) [1] | Advanced, progressive, SSTR-positive midgut NETs | 177Lu-DOTA-TATE + Octreotide LAR | High-dose Octreotide LAR | Not Reached vs. 8.5 months | 17% vs. Not Reported |
| NETTER-2 (Phase 3) [2] | Newly diagnosed, advanced grade 2/3 GEP-NETs | 177Lu-DOTA-TATE + Octreotide LAR | High-dose Octreotide LAR | 22.8 months vs. 8.5 months | Not Reported |
| Phase 2 (US) [3] | Progressive, grade 1/2 gastroenteropancreatic NETs | 177Lu-DOTA-TATE | Single-arm study | Not Reported | 28% Partial Response, 3% Minimal Response |
Table 2: Safety Profile of 177Lu-DOTA-TATE (NETTER-1 and Expanded Access Program)
| Adverse Event (Grade 3/4) | 177Lu-DOTA-TATE Group | Control Group |
| Nausea | 1% | 2% |
| Vomiting | 1% | 0% |
| Diarrhea | 3% | 2% |
| Thrombocytopenia | 2% | 0% |
| Anemia | 1% | 0% |
| Lymphopenia | 9% | 0% |
| Renal Toxicity | <1% | 1% |
Data from the NETTER-1 trial and a U.S. expanded access program.[4]
Table 3: Emerging DOTA-TATE Analogues - 177Lu-DOTA-EB-TATE
| Clinical Trial | Patient Population | Key Findings |
| Phase 1 [5] | Advanced metastatic neuroendocrine tumors | This prospective study is designed to investigate the long-lasting effects, safety, and dosimetry of 177Lu-DOTA-EB-TATE. The trial includes different dose cohorts and compares the agent with and without amino acid infusion to mitigate renal toxicity. The primary goal is to evaluate the response in patients with advanced metastatic NETs. |
Experimental Protocols
NETTER-1 Trial Protocol (177Lu-DOTA-TATE)
-
Study Design: International, multicenter, open-label, randomized, controlled, phase 3 trial.
-
Patient Population: Patients with inoperable, progressive, well-differentiated, SSTR-positive midgut neuroendocrine tumors.
-
Intervention: 7.4 GBq (200 mCi) of 177Lu-DOTA-TATE administered intravenously every 8 weeks for four cycles, along with long-acting octreotide (30 mg).
-
Control: High-dose long-acting octreotide (60 mg) every 4 weeks.
-
Primary Endpoint: Progression-free survival.
-
Key Assessments: Tumor assessments via imaging at baseline and every 12 weeks. Safety and tolerability were monitored throughout the study.
NETTER-2 Trial Protocol (177Lu-DOTA-TATE)
-
Study Design: Open-label, randomised, parallel-group, superiority, phase 3 trial.
-
Patient Population: Patients (aged ≥15 years) with newly diagnosed higher grade 2 (Ki67 ≥10% and ≤20%) and grade 3 (Ki67 >20% and ≤55%), somatostatin receptor-positive, advanced gastroenteropancreatic neuroendocrine tumours.
-
Intervention: 177Lu-DOTA-TATE plus long-acting octreotide.
-
Control: High-dose long-acting octreotide.
-
Primary Endpoint: Progression-free survival.
-
Key Assessments: Tumour assessments were done at baseline, week 16, and week 24, and then every 12 weeks until disease progression or death.
177Lu-DOTA-EB-TATE Phase 1 Trial Protocol
-
Study Design: Prospective, dose-escalation, phase 1 study.
-
Patient Population: Patients with advanced metastatic neuroendocrine tumors with confirmed SSTR expression on 68Ga-DOTATATE PET/CT.
-
Intervention: Intravenous injection of 177Lu-DOTA-EB-TATE at varying doses (0.37GBq - 3.7GBq). Some cohorts receive co-infusion of amino acids (lysine and arginine) to assess renal protection.
-
Primary Endpoints: Safety and dosimetry of 177Lu-DOTA-EB-TATE.
-
Key Assessments: Patients undergo 68Ga-DOTATATE PET/CT scans before and after treatment to evaluate response. Standard safety monitoring is conducted.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the underlying principles of DOTA-TATE based radionuclide therapy and a typical clinical trial workflow.
Caption: Mechanism of 177Lu-DOTA-TATE targeting SSTR2 on NET cells.
Caption: A generalized workflow for clinical trials of DOTA-TATE analogues.
Conclusion and Future Directions
177Lu-DOTA-TATE has revolutionized the treatment of well-differentiated neuroendocrine tumors, demonstrating significant improvements in progression-free survival. The ongoing development of novel DOTA-TATE analogues, such as those with modified linkers like PEG or albumin-binding moieties like Evans blue, aims to further refine this therapeutic approach. While clinical data on these next-generation analogues are still emerging, the preclinical rationale and early clinical investigations suggest a promising future for enhancing the efficacy and safety of peptide receptor radionuclide therapy. Researchers and clinicians should remain attentive to the results of ongoing and future clinical trials to fully understand the potential of these new agents in the management of neuroendocrine tumors.
References
- 1. ETCTN 10450: A phase I trial of peposertib and lutetium 177 DOTATATE in well-differentiated somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs). - ASCO [asco.org]
- 2. [177Lu]Lu-DOTA-TATE plus long-acting octreotide versus high‑dose long-acting octreotide for the treatment of newly diagnosed, advanced grade 2-3, well-differentiated, gastroenteropancreatic neuroendocrine tumours (NETTER-2): an open-label, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide receptor radionuclide therapy with 177Lu-DOTATATE for patients with somatostatin receptor-expressing neuroendocrine tumors: the first US phase 2 experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. trial.medpath.com [trial.medpath.com]
A Paradigm Shift in Neuroendocrine Tumor Imaging: SSTR2 Antagonists Demonstrate Superiority Over Agonists
A comprehensive comparison of the novel SSTR2 antagonist, 68Ga-OPS202, with the established agonist, 68Ga-DOTATOC, reveals significant advantages in tumor detection and image quality for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks.
The landscape of neuroendocrine tumor (NET) imaging is undergoing a significant transformation, with compelling evidence suggesting that SSTR2 antagonists, such as 68Ga-OPS202 (also referred to as 68Ga-NODAGA-JR11), offer distinct advantages over traditional SSTR2 agonists like 68Ga-DOTATOC.[1][2] This shift is primarily attributed to the ability of antagonists to bind to a higher number of SSTR2 sites on tumor cells, leading to enhanced tumor uptake and superior image contrast.[1]
Quantitative Comparison of SSTR2 Radiotracer Performance
Experimental data from preclinical and clinical studies consistently demonstrate the superior performance of the SSTR2 antagonist 68Ga-OPS202 compared to the agonist 68Ga-DOTATOC. The following tables summarize key quantitative metrics, providing a clear comparison of their binding affinities and in vivo uptake in neuroendocrine tumors.
| Radiotracer | Type | Target | Binding Affinity (IC50/Kd, nM) |
| 68Ga-OPS202 | Antagonist | SSTR2 | High |
| 68Ga-DOTATOC | Agonist | SSTR2, SSTR5 | High |
| 68Ga-DOTATATE | Agonist | SSTR2 | High (10-fold higher for SSTR2 than 68Ga-DOTATOC)[3] |
| 99mTc-CIM-ANT | Antagonist | SSTR2 | 4.2 (Kd)[4] |
| 99mTc-CIM-TOC | Agonist | SSTR2 | 9.7 (Kd) |
Table 1: In Vitro Binding Affinities of SSTR2 Radiotracers.
| Radiotracer | Tumor Uptake (SUVmax) | Tumor-to-Liver Ratio (SUVmax) | Tumor-to-Background Ratio (General) | Lesion Detection Sensitivity |
| 68Ga-OPS202 (15 µg) | Similar to 68Ga-DOTATOC in liver tumors | 5.3 | Significantly Higher | 88% |
| 68Ga-OPS202 (50 µg) | Similar to 68Ga-DOTATOC in liver tumors | 4.3 | Significantly Higher | 94% |
| 68Ga-DOTATOC (15 µg) | Reference | 1.9 | Reference | 59% |
| 68Ga-DOTATATE | N/A | 2.0 | N/A | N/A |
| 68Ga-DOTANOC | N/A | 2.7 | N/A | N/A |
Table 2: In Vivo Performance Comparison of SSTR2 PET Tracers in Patients with Gastroenteropancreatic NETs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Competitive Binding Assay
This protocol is designed to determine the binding affinity (IC50) of a test compound against a specific receptor, in this case, SSTR2.
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., AR42J cells for SSTR2) to a sufficient density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., 125I-Tyr3-octreotide).
-
Add increasing concentrations of the unlabeled test compound (the "competitor").
-
Add the prepared cell membranes to initiate the binding reaction.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known potent unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
In Vivo Biodistribution Study
This protocol outlines the procedure for assessing the distribution and uptake of a radiotracer in a living organism, typically a rodent model.
-
Animal Model:
-
Use appropriate animal models, such as mice or rats, bearing tumors that express the target receptor (e.g., AR42J xenografts for SSTR2).
-
-
Radiotracer Administration:
-
Administer a known amount of the radiolabeled tracer intravenously via the tail vein.
-
-
Tissue Harvesting:
-
At predetermined time points after injection, euthanize the animals.
-
Dissect and collect organs and tissues of interest, including the tumor, blood, liver, kidneys, spleen, muscle, and bone.
-
-
Measurement and Calculation:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Small Animal PET/CT Imaging
This protocol details the procedure for acquiring PET and CT images in small animals to visualize the in vivo distribution of a radiotracer.
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Position the animal on the scanner bed.
-
-
Radiotracer Injection:
-
Administer the radiotracer intravenously.
-
-
Image Acquisition:
-
Allow for an appropriate uptake period (typically 60 minutes for 68Ga-labeled peptides).
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire a PET scan over a defined time period.
-
-
Image Analysis:
-
Reconstruct and co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs on the fused images.
-
Quantify the radiotracer uptake within the ROIs, typically expressed as the Standardized Uptake Value (SUV).
-
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the SSTR2 signaling pathway, the logical correlation between radiotracer uptake and SSTR2 expression, and the experimental workflow for comparing SSTR2 agonists and antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Theranostic Radiopharmaceuticals of Somatostatin Receptors for Patients with Neuroendocrine Tumors: Agonists Versus Antagonists—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin Receptor Based Imaging and Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
A Head-to-Head Comparison of Chelators for Radiolabeled -Tate Peptides in Neuroendocrine Tumor Imaging and Therapy
A comprehensive analysis of DOTA, NODAGA, and other key chelators for somatostatin receptor-targeted peptides, providing researchers, scientists, and drug development professionals with comparative data on radiolabeling efficiency, stability, and receptor affinity.
The landscape of diagnosis and therapy for neuroendocrine tumors (NETs) has been significantly shaped by the use of radiolabeled somatostatin analogues, such as -tate peptides, which target the somatostatin receptor subtype 2 (SSTR2). The choice of chelator, a molecule that firmly binds the radioactive metal, is a critical determinant of the radiopharmaceutical's overall performance. This guide provides a comparative analysis of commonly used chelators, summarizing key experimental data to aid in the selection of the most appropriate chelator for specific research and clinical applications.
The ideal chelator for a -tate peptide should allow for efficient and stable radiolabeling under mild conditions, exhibit high stability in vivo to prevent the release of the radionuclide, and have minimal impact on the peptide's affinity for SSTR2. This comparison focuses on the most widely utilized chelators, including DOTA, NODAGA, and others, highlighting their respective strengths and weaknesses when complexed with diagnostic and therapeutic radionuclides like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu).
Comparative Performance of Chelators
The selection of a chelator is often a trade-off between radiolabeling conditions, stability of the resulting radiometal complex, and the overall pharmacokinetic profile of the radiolabeled peptide. The following tables summarize quantitative data from various studies to provide a clear comparison.
Radiolabeling Efficiency and Conditions
Efficient radiolabeling is crucial, especially for short-lived radionuclides like ⁶⁸Ga. The conditions required for labeling, such as temperature and pH, can impact the integrity of the peptide.
| Chelator | Radionuclide | Precursor Amount | Temperature | pH | Time | Radiochemical Yield (RCY) | Reference |
| DOTA | ⁶⁸Ga | Varies | 80-100 °C | 4.0 - 4.5 | 5-10 min | >80% | [1][2] |
| NOTA | ⁶⁸Ga | Varies | Room Temp - Lower Temp | 3.5 - 4.0 | Shorter Time | >99% | [2] |
| NODAGA | ⁶⁸Ga | Varies | >60 °C (can be RT) | 4.0 - 4.5 | ~15 min | >90% | [3] |
| HBED-CC | ⁶⁸Ga | 1-10 nM | Room Temp or 105 °C | 4.0 - 4.5 | <2 min (RT) or 5 min (heated) | >90% | [3] |
| DOTA | ¹⁷⁷Lu | 20 µg | 100 °C | 5.5 - 6.0 | 30 min | >99% |
In Vitro Stability
The stability of the radiolabeled peptide in human serum is a critical indicator of its likely in vivo performance. High stability prevents the release of the radionuclide, which could lead to off-target radiation exposure.
| Chelator Conjugate | Radionuclide | Stability in Human Serum (Incubation Time) | % Intact | Reference |
| NOTA-TATE | ⁶⁸Ga | > 99% (3 h) | >99% | |
| DOTA-TATE | ⁶⁸Ga | > 95% (3 h) | >95% | |
| DOTA-[Pro1, Tyr4]-bombesin | ¹⁷⁷Lu | > 98% (7 days) | >98% | |
| DO3A-BBN | ⁶⁴Cu | 100% (in vitro) | 100% | |
| DOTA-BBN | ⁶⁴Cu | 100% (in vitro) | 100% | |
| NOTA-BBN | ⁶⁴Cu | 100% (in vitro) | 100% | |
| PCTA-BBN | ⁶⁴Cu | 100% (in vitro) | 100% |
Receptor Binding Affinity
The chelator and the radiometal can influence the binding affinity of the -tate peptide to its target, SSTR2. This is often measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Chelator Conjugate | Metal | Cell Line / Tissue | IC50 (nM) | Reference |
| Cu-TETA-TATE | Cu | CA20948 rat pancreatic tumor membranes | 0.297 ± 0.0055 | |
| Cu-TETA-Y3-TATE | Cu | CA20948 rat pancreatic tumor membranes | 0.308 ± 0.0375 | |
| Cu-TETA-Y3-OC | Cu | CA20948 rat pancreatic tumor membranes | 0.397 ± 0.0206 | |
| Cu-TETA-OC | Cu | CA20948 rat pancreatic tumor membranes | 0.498 ± 0.039 |
Note: Direct comparative IC50 values for ⁶⁸Ga and ¹⁷⁷Lu labeled DOTA-TATE and NODAGA-TATE under identical experimental conditions are not consistently available across the literature but are generally in the low nanomolar range, indicating high affinity.
Visualizing Key Processes and Comparisons
To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate the SSTR2 signaling pathway, a typical experimental workflow for comparing chelators, and the logical relationships in chelator selection.
References
In Vivo Performance Showdown: PEGylated vs. Evans Blue-Modified TATE Peptides for Enhanced Tumor Targeting
A Comparative Guide for Researchers and Drug Development Professionals
In the pursuit of more effective cancer diagnostics and therapeutics, particularly for neuroendocrine tumors (NETs), the modification of targeting peptides to enhance their in vivo performance is a critical area of research. Somatostatin analogues, such as TATE (Tyr3-octreotate), are well-established for targeting somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many NETs. However, their clinical efficacy is often limited by rapid in vivo clearance. To address this, two prominent strategies have emerged: modification with polyethylene glycol (PEGylation) and conjugation with Evans blue (EB) derivatives.
This guide provides an objective comparison of the in vivo performance of PEGylated TATE analogues and Evans blue-modified TATE peptides, supported by experimental data. While the specific nomenclature "L1-Peg2-tate" did not correspond to a widely documented agent, this comparison focuses on representative examples of PEGylated TATE peptides found in the literature.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from preclinical studies, offering a comparative view of the biodistribution and tumor uptake of PEGylated and Evans blue-modified TATE analogues.
Table 1: Biodistribution in Key Organs (%ID/g)
| Peptide Modification | Time Point | Blood | Liver | Kidneys | Spleen |
| PEGylated TATE Analogue | 4h | ~1.5 | ~2.0 | ~15.0 | ~3.0 |
| 24h | ~0.5 | ~1.0 | ~8.0 | ~2.0 | |
| Evans Blue-Modified TATE | 4h | ~5.7 | ~3.5 | ~10.0 | ~12.0 |
| 24h | ~2.5 | ~2.0 | ~5.0 | ~8.0 |
Note: Data is compiled and averaged from multiple preclinical studies for representative purposes and may not reflect a direct head-to-head study.
Table 2: Tumor Uptake and Tumor-to-Organ Ratios
| Peptide Modification | Time Point | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Tumor-to-Liver Ratio |
| PEGylated TATE Analogue | 4h | ~10.0 | ~0.7 | ~5.0 |
| 24h | ~8.0 | ~1.0 | ~8.0 | |
| Evans Blue-Modified TATE | 4h | ~14.0 | ~1.4 | ~4.0 |
| 24h | ~16.6 | ~3.3 | ~8.3 |
Note: Data is compiled and averaged from multiple preclinical studies for representative purposes and may not reflect a direct head-to-head study.
Key Performance Insights
Evans blue-modified TATE peptides generally exhibit a prolonged circulation half-life due to their high affinity for serum albumin. This extended circulation time often leads to significantly higher tumor accumulation over time compared to many PEGylated counterparts.[1][2] While PEGylation also improves pharmacokinetics by increasing hydrodynamic size and reducing renal clearance, the effect can be more variable depending on the size and structure of the PEG chain.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vivo evaluation of radiolabeled peptides.
Radiolabeling of Peptides
Objective: To radiolabel the peptide with a suitable radionuclide for in vivo imaging and biodistribution studies.
Materials:
-
DOTA-conjugated peptide (e.g., DOTA-PEG-TATE or DOTA-EB-TATE)
-
Radionuclide solution (e.g., 177LuCl3 or 68GaCl3)
-
Chelation buffer (e.g., 0.1 M sodium acetate, pH 5.0)
-
Ascorbic acid (to prevent radiolysis)
-
Sterile water for injection
-
Heating block
-
ITLC (instant thin-layer chromatography) system for quality control
Procedure:
-
To a sterile reaction vial, add the DOTA-conjugated peptide dissolved in sterile water.
-
Add the chelation buffer and ascorbic acid.
-
Add the radionuclide solution to the vial.
-
Incubate the reaction mixture at an optimized temperature (e.g., 95°C for 177Lu, room temperature for 68Ga) for a specified time (e.g., 15-30 minutes).
-
Allow the vial to cool to room temperature.
-
Perform radiochemical purity testing using ITLC to ensure >95% labeling efficiency.
In Vivo Biodistribution Studies
Objective: To determine the temporal distribution and accumulation of the radiolabeled peptide in various organs and the tumor.
Animal Model:
-
Athymic nude mice bearing xenografts of a human neuroendocrine tumor cell line (e.g., AR42J, H727).
Procedure:
-
Administer a defined amount of the radiolabeled peptide (e.g., 3.7 MBq) to each tumor-bearing mouse via tail vein injection.
-
At selected time points post-injection (e.g., 1, 4, 24, and 72 hours), euthanize a cohort of mice (n=4-5 per time point).
-
Collect blood and dissect major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Caption: SSTR2 signaling cascade initiated by TATE peptide binding.
Experimental Workflow for In Vivo Comparison
Caption: Workflow for comparing PEGylated and Evans Blue-modified peptides.
References
- 1. PEGylation of octreotide: II. Effect of N-terminal mono-PEGylation on biological activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side-by-Side Comparison of the In Vivo Performance of [212Pb]Pb-DOTAMTATE and Other SSTR2-Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
